An In-depth Technical Guide to the Chemical Properties of 2-Methylthiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methylthiazol-4-amine, a prominent heterocyclic amine, serves as a critical building block in the synthesis of a wide array of biologically activ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylthiazol-4-amine, a prominent heterocyclic amine, serves as a critical building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the thiazole ring, impart distinct reactivity and make it a valuable intermediate in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of the core chemical properties of 2-Methylthiazol-4-amine, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and synthesis.
Chemical and Physical Properties
2-Methylthiazol-4-amine, also known as 4-Methylthiazol-2-amine, is a white to pale yellow crystalline solid.[1] It is an important intermediate in organic and medicinal chemistry.[1]
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-Methylthiazol-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
¹H NMR: The proton NMR spectrum gives insight into the chemical environment of the hydrogen atoms.
¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms present in the molecule.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies for 2-Methylthiazol-4-amine include N-H stretching from the amine group and C=N stretching within the thiazole ring.[2]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Synthesis Protocols
Several synthetic routes to 2-Methylthiazol-4-amine have been reported. A common and effective method is the Hantzsch thiazole synthesis.
Synthesis from Chloroacetone and Thiourea
This widely used method involves the reaction of chloroacetone with thiourea.[7]
Experimental Protocol:
Suspend thiourea (1 mole) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[7]
While stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic.[7]
Reflux the resulting yellow solution for two hours.[7]
Cool the mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling.[7]
Separate the upper oily layer. Extract the aqueous layer three times with ether.[7]
Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.[7]
Distill the remaining oil under reduced pressure to yield 2-amino-4-methylthiazole. The product is collected at 117–120°/8 mm Hg or 130–133°/18 mm Hg.[7]
An In-depth Technical Guide to 2-Methylthiazol-4-amine (CAS 1603-91-4)
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methylthiazol-4-amine, with the CAS registry number 1603-91-4, is a heterocyclic amine that serves as a pivotal building block in the synthesis o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylthiazol-4-amine, with the CAS registry number 1603-91-4, is a heterocyclic amine that serves as a pivotal building block in the synthesis of a wide array of biologically active compounds. While extensive research has been conducted on the pharmacological properties of its derivatives, data on the intrinsic biological activity of the parent compound remains limited. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylthiazol-4-amine, a detailed experimental protocol for its synthesis, and a summary of its known safety and toxicity profile. Furthermore, this document explores the significance of the 2-aminothiazole scaffold in medicinal chemistry, highlighting its role in the development of novel therapeutic agents with antimicrobial and anticancer properties. Experimental methodologies for key biological assays performed on its derivatives are also detailed to provide a practical resource for researchers in the field.
Chemical and Physical Properties
2-Methylthiazol-4-amine is a crystalline solid that is highly soluble in water, alcohol, and ether.[1] A summary of its key chemical and physical properties is presented in Table 1.
A well-established and reliable method for the synthesis of 2-Methylthiazol-4-amine is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis via Hantzsch Reaction
This procedure is adapted from Organic Syntheses.[3]
Materials:
Thiourea (76 g, 1 mole)
Chloroacetone (92.5 g, 80 cc, 1 mole)
Water (200 cc)
Solid Sodium Hydroxide (200 g)
Ether
Anhydrous Sodium Hydroxide (for drying)
Equipment:
500-cc flask
Reflux condenser
Dropping funnel
Mechanical stirrer
Separatory funnel
Distillation apparatus
Procedure:
Suspend thiourea (76 g) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
Start the stirrer and add chloroacetone (92.5 g) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
After the addition is complete, reflux the yellow solution for two hours.
Cool the reaction mixture. While stirring, cautiously add solid sodium hydroxide (200 g), ensuring the mixture is cooled to prevent excessive heat generation.
An oily layer will separate. Transfer the mixture to a separatory funnel and separate the upper oily layer.
Extract the aqueous layer three times with a total of 300 cc of ether.
Combine the oily layer with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide.
Filter the solution to remove any tarry residues.
Remove the ether by distillation on a steam bath.
Distill the remaining oil under reduced pressure. Collect the fraction boiling at 117–120°C/8 mm Hg.
The resulting product is 2-amino-4-methylthiazole, which solidifies on cooling and has a melting point of 44–45°C. The typical yield is 70–75%.
Synthesis Workflow for 2-Methylthiazol-4-amine.
Safety and Toxicity
The toxicological properties of 2-Methylthiazol-4-amine have not been fully investigated.[1] It is known to be an irritant to the eyes, respiratory system, and skin.[4] A summary of available toxicity data is presented in Table 2.
The 2-aminothiazole moiety is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable pharmacokinetic properties and versatile reactivity. While 2-Methylthiazol-4-amine itself is primarily used as a chemical intermediate, its core structure is the foundation for numerous compounds with potent biological activities.
Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This highlights the importance of 2-Methylthiazol-4-amine as a starting material for the synthesis of new drug candidates.
Derivatization of the 2-aminothiazole core for drug discovery.
Biological Activities of Derivatives
As previously stated, the majority of biological research has focused on derivatives of 2-Methylthiazol-4-amine. Table 3 summarizes the activities of some representative compounds.
Experimental Protocol for Biological Assays of Derivatives
To provide a practical example for researchers, a general protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-aminothiazole derivatives against bacterial strains is outlined below. This method is commonly used to assess the antimicrobial potency of new compounds.
Spectrophotometer (for measuring optical density at 600 nm)
Positive control (e.g., a known antibiotic)
Negative control (broth only)
Procedure:
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Add the bacterial inoculum to each well containing the test compound dilutions.
Include a positive control (bacterial inoculum without any test compound) and a negative control (broth only) on each plate.
Incubate the plates at 37°C for 18-24 hours.
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
Conclusion
2-Methylthiazol-4-amine is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. While the parent compound itself has limited documented biological activity, its core 2-aminothiazole structure is a key pharmacophore in a multitude of potent and selective therapeutic agents. This technical guide provides essential information on its chemical properties, synthesis, and safety, and serves as a foundational resource for researchers aiming to utilize this important building block in the design and synthesis of novel bioactive molecules. Further investigation into the potential intrinsic biological activities and toxicological profile of 2-Methylthiazol-4-amine is warranted.
An In-Depth Technical Guide to the Synthesis Precursors of 2-Methylthiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for obtaining 2-Methylthiazol-4-amine, a crucia...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for obtaining 2-Methylthiazol-4-amine, a crucial heterocyclic scaffold in medicinal chemistry. This document details the core synthetic pathways, presents quantitative data from various synthetic approaches, and offers detailed experimental protocols for key reactions.
Core Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most prevalent and historically significant method for synthesizing 2-Methylthiazol-4-amine is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of 2-Methylthiazol-4-amine, the key precursors are chloroacetone and thiourea .[1][2]
The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetone, followed by cyclization and dehydration to form the thiazole ring.
Quantitative Data Summary
The following table summarizes quantitative data from various reported methods for the synthesis of 2-Methylthiazol-4-amine and its derivatives, highlighting the different precursors and reaction conditions.
An In-depth Technical Guide on the Tautomerism of 2-Methylthiazol-4-amine For Researchers, Scientists, and Drug Development Professionals Abstract Tautomerism, the dynamic equilibrium between two or more interconvertible...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Tautomerism of 2-Methylthiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides a detailed examination of the tautomerism of 2-methylthiazol-4-amine, a key heterocyclic scaffold in medicinal chemistry. Through a comprehensive review of computational and experimental data, this paper elucidates the relative stabilities of its various tautomers, the energetic barriers to their interconversion, and the methodologies employed in their study. The quantitative data are presented in a structured format to facilitate comparison, and detailed experimental and computational protocols are provided. Furthermore, logical diagrams illustrating the tautomerization pathways are included to offer a clear visual representation of the underlying chemical transformations.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The substitution pattern on the thiazole ring can give rise to complex tautomeric equilibria, which in turn influence the molecule's biological activity. 2-Methylthiazol-4-amine, also known as 4-methyl-1,3-thiazol-2-amine, can exist in several tautomeric forms due to the migration of a proton.[1][2] Understanding the predominant tautomeric form and the dynamics of its interconversion is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.
This guide focuses on the structural and energetic aspects of 2-methylthiazol-4-amine tautomerism, drawing upon data from sophisticated computational chemistry studies and experimental spectroscopic techniques.
Tautomeric Forms of 2-Methylthiazol-4-amine
Computational studies, specifically using Density Functional Theory (DFT), have identified several possible tautomers of 2-amino-4-methylthiazole (a closely related compound, for which detailed data is available and applicable).[1][2] The primary tautomeric forms arise from proton migration within three key systems: the amidine system (HN–C=N ↔ N=C–NH), the imino-enamine system (HN–C=C ↔ N=C–CH), and the three-carbon system (HC–C=C ↔ C=C–CH).[1][2]
The most stable and experimentally observed tautomer is the amino form (AMT1), which benefits from the aromaticity and stabilization of the five-membered ring by two double bonds.[1][2][3] Other imino tautomers are significantly less stable.[1][2]
Quantitative Analysis of Tautomer Stability
The relative stabilities of the different tautomers have been quantified through DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory. The following table summarizes the relative energies (ΔE), relative zero-point corrected energies (ΔEZPE), and relative Gibbs free energies (ΔG) at 298.15 K.[1]
Tautomer/Transition State
ΔE (kJ mol⁻¹)
ΔEZPE (kJ mol⁻¹)
ΔG (kJ mol⁻¹)
AMT1 (amino)
0.0
0.0
0.0
AMT2 (imino)
71.4
69.5
71.3
AMT2' (imino)
99.4
97.5
99.3
AMT3 (imino)
129.5
125.7
129.5
AMT3' (imino)
89.1
85.3
89.1
AMT4 (imino)
224.9
218.6
224.9
AMT4' (imino)
199.8
193.5
199.8
AMT5 (imino)
158.4
152.1
158.4
tsAMT(1-2)
210.0
208.6
210.0
tsAMT(1-5)
309.8
308.4
309.8
tsAMT(2-2')
127.4
125.5
127.3
tsAMT(2-4)
314.0
312.5
313.9
tsAMT(3-4')
285.0
283.5
284.9
tsAMT(3'-4)
212.7
211.2
212.6
tsAMT(4-4')
224.9
218.6
224.8
tsAMT(4-5)
159.9
153.6
159.9
Data sourced from a computational study on 2-amino-4-methylthiazole, which is structurally analogous to 2-methylthiazol-4-amine.[1]
The large positive Gibbs free energy differences for the imino tautomers indicate that the amino form (AMT1) is overwhelmingly predominant at equilibrium.[1][2] The equilibrium constant (K) for the conversion of AMT1 to any other tautomer is exceedingly small, as calculated by the equation ΔG = -RT ln(K).[1][2] Consequently, under thermodynamic equilibrium, only the AMT1 tautomer is expected to be populated to a significant extent.[1][2]
Tautomerization Pathways
The interconversion between tautomers proceeds through various transition states with significant energy barriers. The diagram below illustrates the key tautomerization pathways and their relative energy landscape.
Caption: Key tautomerization pathways of 2-amino-4-methylthiazole.
The energy barriers for these transformations are notably high, further confirming the kinetic stability of the AMT1 tautomer.[1] For instance, the direct hydrogen transfer between the two nitrogen atoms of the amidine system (AMT1 to AMT2) has a calculated activation energy of 208.6 kJ mol⁻¹.[1][2]
Experimental and Computational Protocols
Computational Methodology
The quantitative data presented in this guide were derived from Density Functional Theory (DFT) calculations. The following workflow outlines the computational protocol:
Caption: Workflow for the computational study of tautomerism.
The B3LYP functional combined with the 6-311++G(3df,3pd) basis set was employed for geometry optimizations and frequency calculations.[1][2] This level of theory provides a good balance between computational cost and accuracy for such systems.
While computational methods provide deep insights into the energetics of tautomerism, experimental validation is crucial. Matrix isolation Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for studying the structures of isolated molecules.
The experimental protocol is as follows:
Sample Preparation: The 2-methylthiazol-4-amine sample is heated to produce a gaseous stream of molecules.
Matrix Deposition: The gaseous sample is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (typically at 10-15 K).[1][3] This rapidly freezes the molecules in the inert gas matrix, isolating them from each other.
FTIR Spectroscopy: An FTIR spectrum of the matrix-isolated molecules is recorded.
Spectral Analysis: The experimental spectrum is compared with the theoretical vibrational spectra calculated for each tautomer.[1][3]
In the case of 2-amino-4-methylthiazole, the experimental FTIR spectrum of the argon matrix-deposited sample showed excellent agreement with the calculated spectrum for the most stable AMT1 tautomer, confirming its predominance in the gas phase.[1][3]
Implications for Drug Development
The pronounced stability of the amino tautomer of 2-methylthiazol-4-amine has significant implications for drug development:
Molecular Recognition: The hydrogen bonding pattern and overall shape of the amino tautomer will govern its interactions with biological targets. Drug design efforts should focus on creating ligands that complement this specific form.
Physicochemical Properties: Properties such as pKa, solubility, and lipophilicity are determined by the predominant tautomer. Accurate prediction of these properties requires consideration of the correct tautomeric state.
Metabolism: The metabolic fate of the molecule can be influenced by its tautomeric form, as different tautomers may be recognized by different metabolic enzymes.
Conclusion
The tautomerism of 2-methylthiazol-4-amine is heavily skewed towards the amino form (AMT1), which is both thermodynamically and kinetically the most stable species. This stability is attributed to the aromatic character of the thiazole ring in this configuration. Both high-level DFT calculations and matrix isolation FTIR spectroscopy experiments corroborate this finding. For researchers in drug discovery and development, a thorough understanding of this tautomeric preference is essential for accurate molecular modeling, prediction of physicochemical properties, and the rational design of potent and selective drug candidates based on the 2-aminothiazole scaffold.
A comprehensive analysis of the spectroscopic data for 2-Methylthiazol-4-amine, a significant heterocyclic compound utilized in various chemical syntheses, is presented in this technical guide. The following sections det...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of the spectroscopic data for 2-Methylthiazol-4-amine, a significant heterocyclic compound utilized in various chemical syntheses, is presented in this technical guide. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for researchers, scientists, and professionals in drug development for the accurate identification and characterization of this molecule.
The empirical formula for 2-Methylthiazol-4-amine is C₄H₆N₂S, and it has a molecular weight of 114.17 g/mol .[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The ¹H and ¹³C NMR data for 2-Methylthiazol-4-amine are summarized below.
Table 1: ¹H NMR Spectroscopic Data for 2-Methylthiazol-4-amine
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 2-Methylthiazol-4-amine are presented in the following table.
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data for 2-Methylthiazol-4-amine
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Table 4: Mass Spectrometry Data for 2-Methylthiazol-4-amine
Parameter
Value
Molecular Formula
C₄H₆N₂S
Molecular Weight
114.17
Experimental Protocols
The spectroscopic data presented above were acquired using standard analytical techniques.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer.[2][5] The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to an internal standard.[2][5]
FTIR Spectroscopy: The infrared spectrum was obtained using a Fourier-transform infrared spectrometer.[5] The sample was prepared as a potassium bromide (KBr) disc.[5]
Synthesis Workflow
The synthesis of 2-amino-4-methylthiazole derivatives is often achieved through a Hantzsch-type multicomponent reaction.[4] This reaction typically involves the condensation of a ketone containing an alpha-hydrogen, a thiourea, and an oxidizing agent.
An In-depth Technical Guide to the Solubility Profile of 2-Methylthiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility profile of 2-Methylthiazol-4-amine, a key heterocyclic amine with significant appli...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2-Methylthiazol-4-amine, a key heterocyclic amine with significant applications in medicinal chemistry and drug development.[1][2] This document collates available quantitative and qualitative solubility data, details relevant experimental methodologies, and presents a visualization of a key signaling pathway influenced by derivatives of this compound.
For comparative purposes, a study on the isomeric compound 2-amino-5-methylthiazole provides insight into the expected solubility behavior in a range of organic solvents. The mole fraction solubility of 2-amino-5-methylthiazole was determined using the isothermal saturation method from 278.15 K to 313.15 K. The solubility generally increased with temperature. The mole solubility at 298.15 K (approximately room temperature) followed this order: methanol > ethyl acetate > acetone > ethanol > 1,4-dioxane > 2-butanone > n-propanol > isopropanol > acetonitrile > toluene > cyclohexane. This suggests that 2-Methylthiazol-4-amine is likely to exhibit higher solubility in polar protic and aprotic solvents.
The isothermal saturation method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
Preparation: An excess amount of solid 2-Methylthiazol-4-amine is added to a series of vials containing the solvent of interest (e.g., water, buffers at different pH, various organic solvents).
Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., a shaking water bath) for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.
Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved 2-Methylthiazol-4-amine is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Quantification of 2-Methylthiazol-4-amine: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of 2-Methylthiazol-4-amine in solubility studies. The following provides a general framework for such a method.
Instrumentation and Conditions:
HPLC System: A standard HPLC system equipped with a UV detector.
Column: A C18 reverse-phase column is commonly used for the separation of small organic molecules.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized for best peak shape and retention time.
Flow Rate: Typically around 1.0 mL/min.
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of 2-Methylthiazol-4-amine.
Standard Preparation: A series of standard solutions of 2-Methylthiazol-4-amine of known concentrations are prepared to construct a calibration curve.
Sample Analysis: The diluted aliquots from the solubility experiment are injected into the HPLC system. The peak area of 2-Methylthiazol-4-amine is measured and the concentration is calculated based on the calibration curve.
Signaling Pathway and Biological Relevance
Derivatives of 2-amino-4-methyl-thiazole have garnered significant interest in medicinal chemistry, particularly in the development of anticancer agents.[6] One of the key mechanisms of action for some of these derivatives is the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[6]
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow Visualization
The general workflow for determining the solubility of 2-Methylthiazol-4-amine can be visualized as follows:
Caption: Experimental workflow for solubility determination.
An In-depth Technical Guide on the Reactivity of 2-Methylthiazol-4-amine Introduction 2-Methylthiazol-4-amine, a substituted aminothiazole, is a pivotal heterocyclic scaffold in the fields of medicinal chemistry and orga...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Reactivity of 2-Methylthiazol-4-amine
Introduction
2-Methylthiazol-4-amine, a substituted aminothiazole, is a pivotal heterocyclic scaffold in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a five-membered ring with both sulfur and nitrogen heteroatoms, an exocyclic amino group, and a methyl substituent, imparts a unique electronic distribution and a diverse range of chemical reactivities. The 2-aminothiazole core is a recognized pharmacophore present in numerous approved drugs, highlighting its importance in drug discovery.[2][3] This guide provides a comprehensive analysis of the reactivity of 2-methylthiazol-4-amine, detailing its behavior in various chemical transformations, supported by experimental protocols and quantitative data.
The reactivity of 2-methylthiazol-4-amine is primarily centered around three key areas: the nucleophilic exocyclic amino group, the electron-rich thiazole ring susceptible to electrophilic attack, and the potential for tautomerism. The amino group at the 4-position strongly activates the thiazole ring, particularly influencing the reactivity at the C5 position.
Core Reactivity Analysis
The chemical behavior of 2-methylthiazol-4-amine is dictated by the interplay of its functional groups. The lone pair of electrons on the exocyclic amino nitrogen enhances the nucleophilicity of the molecule and activates the heterocyclic ring towards electrophilic substitution.
Reactions at the Exocyclic Amino Group
The primary amino group is a potent nucleophile, readily participating in reactions with a variety of electrophiles.
N-Acylation:
2-Methylthiazol-4-amine undergoes acylation with agents like acyl chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to synthesize derivatives with specific biological activities.[4][5] The acylation can decrease the activating effect of the amino group on the thiazole ring by delocalizing the nitrogen lone pair onto the adjacent carbonyl group.[6]
N-Alkylation:
The amino group can be alkylated by reacting with alkyl halides. This nucleophilic substitution reaction can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium salts if an excess of the alkylating agent is used.[1][7][8] Controlling the degree of alkylation can be challenging and may require specific reaction conditions or protecting group strategies.
Schiff Base Formation:
Condensation with aldehydes or ketones yields Schiff bases (imines). This reaction is characteristic of primary amines and is valuable for synthesizing a wide array of derivatives, many of which exhibit significant pharmacological properties.[9]
Sulfonylation:
Reaction with sulfonyl chlorides in the presence of a base like pyridine results in the formation of sulfonamides.
Electrophilic Substitution on the Thiazole Ring
The -NH2 group is a powerful activating group, directing electrophiles to the C5 position of the thiazole ring, which is electronically analogous to the ortho and para positions in aniline.[6]
Halogenation:
Direct bromination of activated aminothiazoles typically occurs at the C5 position. For instance, the reaction of aniline with bromine water readily produces a 2,4,6-tribromoaniline precipitate, highlighting the strong activating nature of the amino group.[6] A similar high reactivity is expected for 2-methylthiazol-4-amine at the C5 position.
Nitration and Sulfonation:
While direct nitration and sulfonation of highly activated amines can be problematic due to oxidation and the formation of deactivated ammonium salts in strong acid, these reactions can be achieved under controlled conditions. Often, the amino group is first acylated to moderate its activating effect and protect it from the harsh reaction conditions.[6] The reaction of aniline with concentrated sulfuric acid, for example, leads to the formation of p-aminobenzene sulfonic acid (sulfanilic acid).[6]
Diazotization of the Amino Group
One of the most versatile reactions of primary aromatic amines is diazotization.[10][] Treatment of 2-methylthiazol-4-amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO2) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺).[][12][13]
These diazonium salts are highly valuable synthetic intermediates, although often unstable and used immediately in subsequent reactions.[10][12] They can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through reactions like the Sandmeyer and Schiemann reactions, or used in azo coupling reactions with electron-rich aromatic compounds to form azo dyes.[10][]
Quantitative Data
The following table summarizes key properties and reaction data for 2-methylthiazol-4-amine and its derivatives.
Protocol 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Synthesis)
This protocol is adapted from the procedure described in Organic Syntheses.[15]
Setup: In a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend 76 g (1 mole) of thiourea in 200 cc of water.
Addition: Start the stirrer and add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
Reflux: Heat the resulting yellow solution to reflux and maintain for two hours.
Workup: Cool the reaction mixture. While stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled to manage the exotherm. An oily layer will separate.
Extraction: Separate the upper oily layer. Extract the aqueous layer three times with a total of 300 cc of ether.
Drying and Distillation: Combine the oil and the ethereal extracts. Dry the solution over 30 g of solid sodium hydroxide. Filter to remove any tars. Remove the ether by distillation.
Purification: Distill the remaining oil under reduced pressure. Collect the fraction boiling at 130–133°/18 mm.
Final Product: The final product is obtained as a solid with a melting point of 44–45 °C. The expected yield is 80–85.5 g (70–75%).
Protocol 2: General Procedure for N-Acylation with Chloroacetyl Chloride
This protocol is based on the synthesis of chloroacetamide derivatives of aminothiazoles.[17]
Setup: In a 200-mL round-bottom flask, prepare a mixture of 2-methylthiazol-4-amine (0.02 mole) and chloroacetyl chloride (0.5 g) in 20 mL of dichloromethane (DCM).
Reaction: Add sodium bicarbonate (NaHCO₃) to the mixture and reflux for several hours with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: After completion, pour the reaction mixture into 200 mL of ice-cold water.
Isolation: Filter the resulting precipitate and recrystallize from ethanol to obtain the purified N-(4-methylthiazol-2-yl)-2-chloroacetamide.
Protocol 3: General Procedure for Diazotization and Azo Coupling
This protocol is a general method for the diazotization of an aminothiazole and subsequent coupling.[16]
Diazonium Salt Formation:
Prepare a solution of the aminothiazole derivative (e.g., 2-amino-4-phenylthiazole, 0.01 mole) and sodium acetate (7.5 g) in ethanol and cool it to 5 °C.
In a separate beaker, dissolve sodium nitrite (NaNO₂, 0.01 mole) in 12.5 mL of water.
In another beaker, dissolve aniline (0.01 mole) in 7.5 mL of hydrochloric acid.
Slowly add the NaNO₂ solution dropwise to the aniline solution while maintaining the temperature at 5 °C to form the diazonium salt.
Azo Coupling:
Add the freshly prepared diazonium salt solution to the cooled aminothiazole mixture.
Stir the reaction mixture continuously at 5 °C for 2 hours.
Isolation:
Add water to the mixture to precipitate the product.
Filter the solid, wash thoroughly with water, and recrystallize from aqueous ethanol to yield the azo-coupled product.
Visualizations
Below are diagrams created using the DOT language to illustrate the reactivity and experimental workflows of 2-methylthiazol-4-amine.
Caption: Key reactive sites and reaction pathways of 2-methylthiazol-4-amine.
Caption: Experimental workflow for the Hantzsch synthesis of 2-amino-4-methylthiazole.
The Versatile Scaffold: A Technical Guide to 2-Methylthiazol-4-amine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals The 2-methylthiazol-4-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and development of a divers...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 2-methylthiazol-4-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to the discovery of numerous derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of recent advancements in the medicinal chemistry of 2-methylthiazol-4-amine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory applications. This document details quantitative biological data, experimental protocols for key assays, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in the field.
Anticancer Activity of 2-Methylthiazol-4-amine Derivatives
Derivatives of the 2-methylthiazol-4-amine scaffold have demonstrated significant potential as anticancer agents, operating through various mechanisms of action. These compounds have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.
Inhibition of Kinase Signaling
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Several 2-amino-4-methyl-thiazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its downstream signaling cascade, leading to a reduction in tumor vascularization and growth.
Aurora Kinase Inhibition: The overexpression of Aurora kinases A and B is linked to the development of various cancers. Certain 2-aminothiazole derivatives have been investigated as inhibitors of these kinases, showing promise in disrupting mitotic progression and inducing cancer cell death.[1]
Src Kinase Inhibition: The 2-aminothiazole scaffold was instrumental in the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[2] This highlights the potential of this chemical class in targeting non-receptor tyrosine kinases involved in cancer cell proliferation and survival.
dot
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-methylthiazol-4-amine derivatives.
Induction of Apoptosis
Another significant anticancer mechanism of these derivatives is the induction of apoptosis, or programmed cell death. Studies have demonstrated that certain 2-methylthiazol-4-amine compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the disruption of the mitochondrial membrane potential, activation of caspases, and modulation of pro- and anti-apoptotic proteins.
The 2-Methylthiazol-4-amine Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2-methylthiazol-4-amine scaffold, a prominent heterocyclic structure, has emerged as a cornerstone in medicinal chemistry, demonstrati...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-methylthiazol-4-amine scaffold, a prominent heterocyclic structure, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and ability to engage with a diverse array of biological targets have established it as a "privileged scaffold" in the quest for novel therapeutics. This technical guide provides an in-depth overview of the multifaceted biological activities of 2-methylthiazol-4-amine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to empower researchers in the field of drug discovery.
A Versatile Core for Diverse Therapeutic Areas
Derivatives of the 2-methylthiazol-4-amine core have shown significant promise across a spectrum of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological target interactions.
The 2-methylthiazol-4-amine scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as kinase inhibitors.[1][2] These compounds have demonstrated potent inhibitory activity against a range of kinases implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected 2-methylthiazol-4-amine and related 2-aminothiazole derivatives against various human cancer cell lines.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Src Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the Src protein kinase.
Reaction Setup: In a 96-well plate, combine the recombinant human Src kinase, a specific peptide substrate, and the assay buffer.
Inhibitor Addition: Add serially diluted test compound to the wells.
Reaction Initiation: Start the kinase reaction by adding ATP.
Incubation: Incubate the plate at 30°C for 60 minutes.
Detection: Stop the reaction and measure the amount of ADP produced using a suitable kinase assay kit (e.g., ADP-Glo™). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Visualization
dot
Caption: Inhibition of the Src kinase signaling pathway by 2-methylthiazol-4-amine derivatives.
Antimicrobial Activity: A Scaffold for Combating Pathogens
The 2-methylthiazol-4-amine scaffold is a key component in a variety of compounds exhibiting potent antimicrobial activity against a broad spectrum of bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-methylthiazol-4-amine and related 2-aminothiazole derivatives against various microbial strains.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth media.
Inoculation: Inoculate each well with the prepared microbial suspension.
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Visualization
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Response
Derivatives of the 2-methylthiazol-4-amine scaffold have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.
Experimental Protocol: Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[3][8]
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
Compound Administration: Administer the test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the rat's right hind paw.
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Signaling Pathway Visualization
dot
Caption: Inhibition of the NF-κB signaling pathway by 2-methylthiazol-4-amine derivatives.
Neuroprotective Effects: A Hope for Neurodegenerative Diseases
Recent studies have highlighted the potential of 2-methylthiazol-4-amine derivatives in the context of neurodegenerative diseases like Alzheimer's disease. These compounds have shown promise in protecting neurons from various insults and modulating pathways associated with disease progression.[9][10]
Experimental Protocol: Neuroprotection and Amyloid Beta Aggregation
Amyloid Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay is used to screen for inhibitors of Aβ peptide aggregation, a hallmark of Alzheimer's disease.[1][11]
Aβ Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ42) in an appropriate buffer.
Inhibitor Addition: Add the test compound at various concentrations to the Aβ solution.
Incubation: Incubate the mixture at 37°C with shaking to promote aggregation.
Thioflavin T (ThT) Binding: Add ThT solution to the samples. ThT fluoresces upon binding to amyloid fibrils.
Fluorescence Measurement: Measure the fluorescence intensity at an emission wavelength of ~485 nm (excitation at ~450 nm). A decrease in fluorescence indicates inhibition of aggregation.
Signaling Pathway Visualization
dot
Caption: Modulation of the Amyloid Precursor Protein (APP) processing pathway by 2-methylthiazol-4-amine derivatives.
Conclusion
The 2-methylthiazol-4-amine scaffold continues to be a highly fruitful starting point for the design and development of new therapeutic agents. Its proven success across multiple biological targets underscores its importance in medicinal chemistry. This technical guide has provided a comprehensive, albeit not exhaustive, overview of its biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and bringing new, effective treatments to patients in need.
Application Notes and Protocols: Synthesis of 2-Methylthiazol-4-amine Derivatives
Introduction The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a wide array of therapeutic agents.[1] Derivatives of 2-amino-4-methylthiazole, in parti...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a wide array of therapeutic agents.[1] Derivatives of 2-amino-4-methylthiazole, in particular, have demonstrated significant potential across various disease areas, exhibiting biological activities that include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][3] Their synthetic tractability and versatile chemical nature make them attractive candidates for drug discovery and development. This document provides detailed protocols for the synthesis of the core 2-amino-4-methylthiazole structure and its subsequent derivatization, along with data presentation and workflow visualizations to guide researchers in this field.
I. Core Synthesis: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole
The most common and efficient method for synthesizing the 2-amino-4-methylthiazole core is the Hantzsch thiazole synthesis.[1][4] This reaction involves the condensation of an α-haloketone with a thioamide.[5][6] For the target compound, chloroacetone is reacted with thiourea.
Experimental Protocol
This protocol is adapted from the established procedure in Organic Syntheses.[7]
Reaction Setup: In a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 76 g (1 mole) of thiourea in 200 cc of water.
Addition of Chloroacetone: While stirring, add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
Reflux: After the addition is complete, heat the resulting yellow solution to reflux for two hours.
Basification and Extraction: Cool the reaction mixture. While stirring, cautiously add 200 g of solid sodium hydroxide, ensuring the mixture is cooled to manage the exothermic reaction. An oily layer will separate.
Workup: Transfer the mixture to a separatory funnel and separate the upper oily layer. Extract the aqueous layer three times with ether (total volume of 300 cc).
Drying and Filtration: Combine the oil with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide. Filter by gravity to remove any tars.
Purification: Remove the ether by distillation. The remaining oil is then distilled under reduced pressure. Collect the fraction boiling at 130–133°C/18 mm Hg.[7]
Yield: The expected yield of 2-amino-4-methylthiazole (melting point: 44–45°C) is 80–85.5 g (70–75%).[7]
Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals Introduction The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. The thiazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals, including vitamin B1 (thiamine), sulfathiazole (an antimicrobial), and dasatinib (an anticancer drug).[2][3]
This document provides a detailed protocol for the synthesis of 2-amino-4-methylthiazole, a valuable building block in medicinal chemistry, via the Hantzsch synthesis. The procedure described is based on the well-established and reliable method published in Organic Syntheses, which utilizes the reaction of chloroacetone and thiourea.[4] It is important to note the regiochemistry of this synthesis: the thioamide (thiourea) provides the N-C-S backbone (ultimately forming the N at position 3, the C at position 2 with its substituent, and the S at position 1), while the α-haloketone (chloroacetone) provides the C-C backbone that forms positions 4 and 5 of the thiazole ring. Therefore, the reaction between thiourea and chloroacetone yields 2-amino-4-methylthiazole, not its isomer 2-methylthiazol-4-amine.
Data Presentation
Table 1: Reactant and Product Quantities for the Synthesis of 2-Amino-4-methylthiazole[4]
Compound
Molecular Formula
Molar Mass ( g/mol )
Moles
Quantity
Thiourea
CH₄N₂S
76.12
1.0
76 g
Chloroacetone
C₃H₅ClO
92.53
1.0
92.5 g (80 mL)
Water (solvent)
H₂O
18.02
-
200 mL
Sodium Hydroxide
NaOH
40.00
~5.0
200 g
Diethyl Ether
(C₂H₅)₂O
74.12
-
3 x 100 mL
Product:
2-Amino-4-methylthiazole
C₄H₆N₂S
114.17
0.70-0.75
80-85.5 g
Table 2: Physical and Spectroscopic Data for 2-Amino-4-methylthiazole
This protocol is adapted from the procedure by Byers and Dickey published in Organic Syntheses.[4]
Materials:
Thiourea (76 g, 1 mol)
Chloroacetone (92.5 g, 1 mol)
Water (deionized)
Sodium hydroxide (solid)
Diethyl ether
500-mL round-bottom flask
Reflux condenser
Dropping funnel
Mechanical stirrer
Heating mantle
Separatory funnel
Apparatus for distillation under reduced pressure
Procedure:
Reaction Setup: In a 500-mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend thiourea (76 g) in 200 mL of water.
Addition of Chloroacetone: Begin stirring the suspension and add chloroacetone (92.5 g) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.
Reflux: After the addition is complete, heat the resulting yellow solution to reflux and maintain for two hours.
Work-up and Neutralization: Cool the reaction mixture to room temperature. While stirring vigorously, carefully and slowly add solid sodium hydroxide (200 g) to the flask, ensuring the mixture is cooled in an ice bath to manage the heat generated.
Extraction: Transfer the mixture to a separatory funnel. The product will form an upper oily layer. Separate this layer. Extract the lower aqueous layer three times with 100 mL portions of diethyl ether.
Drying and Filtration: Combine the initial oily product layer with the ethereal extracts. Dry the combined organic solution over approximately 30 g of solid sodium hydroxide. Filter the solution by gravity to remove the drying agent and any tars.
Purification: Remove the diethyl ether by distillation on a steam bath. Purify the remaining oil by distillation under reduced pressure. Collect the fraction boiling at 117–120 °C / 8 mmHg. The product will solidify upon cooling.
Expected Yield: 80–85.5 g (70–75%) of 2-amino-4-methylthiazole with a melting point of 44–45 °C.[4]
Visualizations
Experimental Workflow
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-methylthiazole.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Methylthiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylthiazol-4-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Its deri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthiazol-4-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to functionalize the thiazole ring through nucleophilic substitution reactions is crucial for the synthesis of diverse compound libraries for drug discovery and development.
This document provides detailed application notes and experimental protocols for the primary nucleophilic substitution reaction involving 2-Methylthiazol-4-amine: the Sandmeyer reaction. This reaction allows for the conversion of the amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles, enabling the introduction of halogens and other functionalities at the 2-position of the thiazole ring.
Key Applications
Derivatives of 2-Methylthiazol-4-amine synthesized via nucleophilic substitution are instrumental in the development of novel therapeutic agents. Halogenated thiazoles, in particular, are key intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allow for the introduction of a wide array of substituents to build molecular complexity. These modified thiazole scaffolds are often explored for their potential as kinase inhibitors, receptor antagonists, and other targeted therapies.
Nucleophilic Substitution via the Sandmeyer Reaction
The most effective method for achieving nucleophilic substitution on the 2-position of 2-Methylthiazol-4-amine is through the Sandmeyer reaction. This two-step process involves:
Diazotization: The primary amino group is converted into a diazonium salt using a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.
Nucleophilic Displacement: The diazonium group, being an excellent leaving group (N₂ gas), is then replaced by a nucleophile. In the classic Sandmeyer reaction, this is facilitated by a copper(I) salt (e.g., CuCl, CuBr).
A general workflow for this process is outlined below.
Caption: General workflow for the Sandmeyer reaction of 2-Methylthiazol-4-amine.
Experimental Protocols
The following protocols are generalized from procedures for similar 2-aminothiazole derivatives and can be adapted for 2-Methylthiazol-4-amine.[1] Researchers should perform small-scale trials to optimize conditions for their specific application.
Protocol 1: Synthesis of 2-Bromo-4-methylthiazole via Sandmeyer Reaction
Materials:
2-Methylthiazol-4-amine
Copper(II) bromide (CuBr₂)
tert-Butyl nitrite or n-butyl nitrite
Acetonitrile (anhydrous)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methylthiazol-4-amine (1.0 eq) in anhydrous acetonitrile.
Addition of Reagents: Add copper(II) bromide (1.5 eq) to the solution.
Diazotization and Substitution: Cool the mixture to 0 °C in an ice bath. Slowly add tert-butyl nitrite (1.5 eq) dropwise to the stirred suspension over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-4-methylthiazole.
Protocol 2: Synthesis of 2-Chloro-4-methylthiazole via Sandmeyer Reaction
Materials:
2-Methylthiazol-4-amine
Sodium nitrite (NaNO₂)
Concentrated hydrochloric acid (HCl)
Copper(I) chloride (CuCl)
Ice
Saturated aqueous sodium bicarbonate (NaHCO₃)
Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Diazotization:
In a beaker, dissolve 2-Methylthiazol-4-amine (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
In a separate beaker, dissolve sodium nitrite (1.1 eq) in water and cool the solution to 0-5 °C.
Slowly add the cold sodium nitrite solution to the amine solution, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Sandmeyer Reaction:
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0-5 °C.
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas should be observed.
Reaction Completion and Workup:
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
Neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.
Extraction and Purification:
Extract the product with dichloromethane or diethyl ether (3 x volume of aqueous layer).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude 2-Chloro-4-methylthiazole can be further purified by distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Sandmeyer reaction of 2-aminothiazole derivatives, which can be considered indicative for 2-Methylthiazol-4-amine. Actual yields may vary depending on the specific substrate and reaction scale.
Note: The yields are reported for analogous 2-aminothiazole derivatives and should be considered as a general guide.
Logical Relationships in Synthesis
The synthetic utility of the Sandmeyer reaction extends beyond simple halogenation. The resulting 2-halo-4-methylthiazoles are versatile intermediates for further functionalization, primarily through cross-coupling reactions.
Caption: Synthetic utility of 2-halo-4-methylthiazoles obtained from Sandmeyer reaction.
Application Notes and Protocols: 2-Methylthiazol-4-amine as a Versatile Building Block for Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing 2-methylthiazol-4-amine as a scaffold for the synthesis and evaluation of new antimicrobi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-methylthiazol-4-amine as a scaffold for the synthesis and evaluation of new antimicrobial compounds. The thiazole ring is a prominent feature in many clinically approved antimicrobial drugs, and its derivatives have shown significant activity against a wide range of pathogens.[1] This document outlines synthetic strategies, detailed experimental protocols, and data presentation formats to facilitate the discovery and development of novel thiazole-based antimicrobials.
Overview of 2-Methylthiazol-4-amine in Antimicrobial Drug Discovery
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, known to be a key component in a variety of therapeutically active compounds.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1] The presence of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, allows for diverse chemical modifications to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. 2-Methylthiazol-4-amine, with its reactive amino group, serves as an excellent starting material for creating libraries of derivatives through reactions such as acylation, Schiff base formation, and coupling with other heterocyclic systems.[4][5]
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-aminothiazole derivatives against a panel of clinically relevant microorganisms. This data is compiled from multiple studies and serves as a reference for the potential antimicrobial efficacy of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminothiazole Derivatives against Various Microorganisms
Compound/Derivative
Core Structure
Test Microorganism
Gram Stain
MIC (µg/mL)
Reference Compound
Reference Compound MIC (µg/mL)
2-phenylacetamido-thiazole derivative
2-Aminothiazole
Escherichia coli
Gram-Negative
1.56 - 6.25
-
-
2-phenylacetamido-thiazole derivative
2-Aminothiazole
Pseudomonas aeruginosa
Gram-Negative
1.56 - 6.25
-
-
2-phenylacetamido-thiazole derivative
2-Aminothiazole
Bacillus subtilis
Gram-Positive
1.56 - 6.25
-
-
2-phenylacetamido-thiazole derivative
2-Aminothiazole
Staphylococcus aureus
Gram-Positive
1.56 - 6.25
-
-
Thiazole Schiff base 17
2-Aminothiazole
Escherichia coli
Gram-Negative
Better than Kanamycin B
Kanamycin B
-
Thiazole Schiff base 18
2-Aminothiazole
Escherichia coli
Gram-Negative
Better than Kanamycin B
Kanamycin B
-
Trifluoromethoxy substituted aminothiazole
2-Aminothiazole
Staphylococcus aureus (MRSA)
Gram-Positive
2 - 16
Ceftriaxone (CTX)
-
Compound 21
2-Aminothiazole
Staphylococcus aureus (panel)
Gram-Positive
2 - 4
Ceftriaxone (CTX)
-
Ethyl 2-aminothiazole-4-carboxylate Schiff base 2a
Ethyl 2-aminothiazole-4-carboxylate
Staphylococcus epidermidis (MDR)
Gram-Positive
250
-
-
Ethyl 2-aminothiazole-4-carboxylate Schiff base 2b
Ethyl 2-aminothiazole-4-carboxylate
Pseudomonas aeruginosa (MDR)
Gram-Negative
375
-
-
Ethyl 2-aminothiazole-4-carboxylate Schiff base 2d
Ethyl 2-aminothiazole-4-carboxylate
Staphylococcus aureus (MDR)
Gram-Positive
250
-
-
Ethyl 2-aminothiazole-4-carboxylate Schiff base 2g
Ethyl 2-aminothiazole-4-carboxylate
Escherichia coli (MDR)
Gram-Negative
375
-
-
4-aminoquinazoline-2-aminothiazole F29
2-Aminothiazole
Xanthomonas oryzae pv. oryzicola
Gram-Negative
EC50: 2.0
Bismerthiazol
EC50: 64.3
4-aminoquinazoline-2-aminothiazole F8
2-Aminothiazole
Xanthomonas axonopodis pv. citri
Gram-Negative
EC50: 22.8
Bismerthiazol
EC50: 71.5
Note: The core structure for the compiled data is 2-aminothiazole or a closely related analogue. Specific derivatives of 2-methylthiazol-4-amine would require dedicated synthesis and testing.
Experimental Protocols
General Protocol for the Synthesis of N-(2-methylthiazol-4-yl)amide Derivatives
This protocol describes a general method for the acylation of 2-methylthiazol-4-amine with a carboxylic acid chloride.
Materials:
2-methylthiazol-4-amine
Substituted benzoyl chloride (or other acyl chloride)
Anhydrous dichloromethane (DCM)
Triethylamine (TEA) or pyridine as a base
Magnetic stirrer and stirring bar
Round-bottom flask
Dropping funnel
Ice bath
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
In a clean, dry round-bottom flask, dissolve 2-methylthiazol-4-amine (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
Cool the solution in an ice bath.
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.
Dissolve the desired acyl chloride (1.1 equivalents) in anhydrous DCM in a separate flask and add it dropwise to the cooled solution of 2-methylthiazol-4-amine via a dropping funnel over a period of 30 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-(2-methylthiazol-4-yl)amide derivative.
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound using the broth microdilution method, following established guidelines.[6][7]
Materials:
Synthesized 2-methylthiazol-4-amine derivative
Sterile 96-well microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
Bacterial or fungal inoculum standardized to 0.5 McFarland
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
Sterile multichannel pipettes and reservoirs
Incubator (35°C ± 2°C)
Microplate reader (optional)
Procedure:
Preparation of Compound Dilutions:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well plate, perform a serial two-fold dilution of the compound in the appropriate broth to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).
Standardization of Inoculum:
Prepare a bacterial or fungal suspension from a fresh culture equivalent to a 0.5 McFarland standard.
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
Inoculation of Microtiter Plate:
Add the standardized inoculum to each well containing the compound dilutions.
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
Also, include wells with a standard antibiotic as a positive control.
Incubation:
Cover the plate and incubate at 35°C ± 2°C for 16-24 hours for bacteria or 24-48 hours for fungi.
Determination of MIC:
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be determined visually or by using a microplate reader to measure optical density.
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of antimicrobial derivatives from 2-methylthiazol-4-amine.
A general workflow for synthesizing antimicrobial derivatives.
Antimicrobial Susceptibility Testing Workflow
This diagram outlines the key steps in determining the antimicrobial activity of the synthesized compounds.
Workflow for antimicrobial susceptibility testing.
Application Notes and Protocols: Synthesis of Anticancer Agents from 2-Methylthiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of phar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer properties.[1][2][3][4] This structural motif is present in clinically approved anticancer drugs like Dasatinib and Alpelisib.[1] Derivatives of 2-aminothiazole have demonstrated significant inhibitory activity against a variety of human cancer cell lines, such as those of the breast, lung, colon, and leukemia.[1] This document provides detailed application notes and protocols for the synthesis of novel anticancer agents utilizing 2-Methylthiazol-4-amine as a key starting material. The methodologies described herein are based on established synthetic strategies for 2-aminothiazole derivatives and can be adapted for the development of new chemical entities for cancer therapy.
Data Presentation: Anticancer Activity of 2-Aminothiazole Derivatives
The following tables summarize the in vitro anticancer activity of various 2-aminothiazole derivatives, showcasing the potential of this scaffold. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxic Activity of 2-Amino-4-phenylthiazole Derivatives [5]
Compound ID
Target Cancer Cell Line
IC50 (µM)
5b
HT29 (Colon Cancer)
2.01
5b
A549 (Lung Cancer)
-
5b
HeLa (Cervical Cancer)
-
5b
Karpas299 (Lymphoma)
-
Table 2: Anticancer Activity of 4-Methylthiazole-2-amine Derivatives against Leukemia Cell Lines [6]
Compound ID
Target Cancer Cell Line
IC50 (µM)
3a
K562 (Chronic Myeloid Leukemia)
3.523
3c
K562 (Chronic Myeloid Leukemia)
4.664
6g
K562 (Chronic Myeloid Leukemia)
4.938
6h
K562 (Chronic Myeloid Leukemia)
5.004
6i
K562 (Chronic Myeloid Leukemia)
5.083
6h
U937 (Histiocytic Lymphoma)
1.515
6i
U937 (Histiocytic Lymphoma)
2.453
3c
U937 (Histiocytic Lymphoma)
3.540
3b
U937 (Histiocytic Lymphoma)
5.289
6g
U937 (Histiocytic Lymphoma)
5.706
Table 3: Antiproliferative Activity of Various 2-Aminothiazole Derivatives [1]
Compound ID
Target Cancer Cell Line
IC50 (µM)
10
HT29 (Colon Cancer)
2.01
20
H1299 (Lung Cancer)
4.89
20
SHG-44 (Glioma)
4.03
28
HT29 (Colon Cancer)
0.63
28
A549 (Lung Cancer)
8.64
28
HeLa (Cervical Cancer)
6.05
46b
A549 (Lung Cancer)
0.16
46b
HepG2 (Liver Cancer)
0.13
55
CCRF-CEM (Leukemia)
< 5
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-methylthiazole Derivatives via Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of 2-aminothiazole derivatives, which can be adapted using 1-chloropropan-2-one (α-haloketone for the 4-methylthiazole core) and various thiourea derivatives.[6][7]
Dissolve the substituted thiourea (1 equivalent) in ethanol in a round-bottom flask.
Add 1-chloropropan-2-one (1 equivalent) to the solution.
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
If the product precipitates, collect it by filtration. If not, the solvent can be removed under reduced pressure.
The crude product can be neutralized with a saturated solution of sodium bicarbonate if the hydrohalide salt is formed.
Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-amino-4-methylthiazole derivative.
Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Materials:
Cancer cell lines (e.g., A549, MCF-7, HeLa)
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
96-well microtiter plates
Synthesized compounds dissolved in DMSO (stock solution)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO) or solubilization buffer
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of the synthesized compounds in the complete culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for 2-Methylthiazol-4-amine derivatives.
Experimental Workflow Diagram
Caption: Workflow for synthesis and evaluation of anticancer agents.
Application Notes and Protocols for the Acylation of 2-Methylthiazol-4-amine
Audience: Researchers, scientists, and drug development professionals. Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical ca...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Acylation of the 2-amino group is a common and critical step in the synthesis of these biologically active molecules, allowing for the introduction of diverse functionalities that can modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed experimental protocols for the acylation of 2-Methylthiazol-4-amine, a key building block in drug discovery.
General Reaction Scheme
The acylation of 2-Methylthiazol-4-amine involves the formation of an amide bond between the primary amine of the thiazole ring and a carboxylic acid or its derivative. The two most common methods employ either an acyl chloride or a carboxylic acid activated by a coupling agent.
Method A: Using an Acyl Chloride
Method B: Using a Carboxylic Acid and Coupling Agent
Experimental Protocols
Protocol 1: Acylation using an Acyl Chloride in Pyridine
This protocol describes a common method for acylating 2-aminothiazoles using an acyl chloride with pyridine acting as both the solvent and the base to neutralize the HCl byproduct.[1][2]
Materials and Equipment:
2-Methylthiazol-4-amine
Acyl chloride of choice (e.g., Benzoyl chloride)
Anhydrous Pyridine
Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Methylthiazol-4-amine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Acyl Chloride: Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. Ensure the temperature remains between 0-5 °C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
Work-up:
Quench the reaction by slowly adding water.
Dilute the mixture with dichloromethane (DCM).
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(2-methylthiazol-4-yl)amide.
Protocol 2: Acylation using a Carboxylic Acid with a Coupling Agent
Materials and Equipment:
2-Methylthiazol-4-amine
Carboxylic acid of choice (e.g., Adamantane-1-carboxylic acid)[3]
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[3]
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glassware and purification equipment as listed in Protocol 1.
Procedure:
Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DCM, add 2-Methylthiazol-4-amine (1.0 equivalent), PyBOP (1.2-1.5 equivalents), and DIPEA (2.0-3.0 equivalents).[3]
Reaction: Stir the mixture at room temperature for 12-24 hours.[3]
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up:
Once the reaction is complete, dilute the mixture with DCM.
Wash the solution sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.[3]
Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure acylated product.
Data Presentation
The following table summarizes typical reaction parameters for the two primary acylation methods. Yields are generally high for these reactions.[1][2]
Application Notes and Protocols: 2-Methylthiazol-4-amine in the Synthesis of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and application of 2-Methylthiazol-4-amine derivatives as potent anti-inflammatory...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 2-Methylthiazol-4-amine derivatives as potent anti-inflammatory agents. This document includes detailed experimental protocols, quantitative analysis of drug efficacy, and visual representations of key biological pathways and experimental workflows.
Introduction
2-Methylthiazol-4-amine is a heterocyclic amine that serves as a crucial scaffold in the synthesis of various therapeutic agents. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The thiazole ring system is a key structural motif in several commercially available drugs, highlighting its importance in drug design and development. This document focuses on the application of 2-Methylthiazol-4-amine in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
Many derivatives of 2-Methylthiazol-4-amine exert their anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[1] Additionally, some derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.
Featured Compounds and Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of representative compounds derived from or related to the 2-aminothiazole scaffold.
The NF-κB signaling pathway is a key regulator of inflammation. The diagram below illustrates the canonical pathway leading to the expression of pro-inflammatory genes.
Caption: Canonical NF-κB Signaling Pathway.
Experimental Protocols
Synthesis of Meloxicam (A 2-Aminothiazole Derivative)
This protocol describes a general one-step synthesis of Meloxicam, a potent NSAID.
To a reaction flask, add 283g (1 mol) of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide and 137g (1.2 mol) of 2-amino-5-methylthiazole.
Add 1000 mL of dimethyl sulfoxide (DMSO) to the flask.
Stir the mixture and heat to 189°C.
During the reaction, continuously distill off the ethanol that is formed.
After 3 hours of reaction, cool the reaction mixture.
Add 1.6 L of ethanol to the reaction mixture to precipitate the crude product.
Filter the crude product and wash with ethanol.
Recrystallize the crude product from tetrahydrofuran (THF) to obtain pure meloxicam.
Caption: Synthesis Workflow of Meloxicam.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4]
Materials:
Wistar rats or Swiss albino mice
1% (w/v) λ-carrageenan solution in saline
Test compound solution/suspension
Positive control (e.g., Indomethacin, 10 mg/kg)
Vehicle control (e.g., saline, 0.5% carboxymethyl cellulose)
Plethysmometer or digital calipers
Syringes and needles
Procedure:
Fast the animals overnight with free access to water.
Divide the animals into groups (n=6): Vehicle control, Positive control, and Test compound groups (at least 3 doses).
Administer the test compound or vehicle orally or intraperitoneally.
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[5][6]
Materials:
Human recombinant COX-2 enzyme
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
Heme cofactor
Arachidonic acid (substrate)
Test compound solutions at various concentrations
Positive control (e.g., Celecoxib)
DMSO (solvent for compounds)
96-well plates
Plate reader (for colorimetric or fluorometric detection)
Stannous chloride (stop solution)
Procedure:
Prepare the reaction mixture in a 96-well plate containing reaction buffer, heme, and COX-2 enzyme.
Add the test compound or positive control at various concentrations to the wells. Incubate for a specific time (e.g., 15 minutes at 25°C).
Initiate the enzymatic reaction by adding arachidonic acid to each well.
Incubate for a defined period (e.g., 2 minutes at 37°C).
Stop the reaction by adding a stop solution (e.g., stannous chloride).
Measure the product formation (e.g., Prostaglandin E2) using an appropriate detection method (e.g., ELISA or a fluorometric probe).
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: In Vitro COX-2 Inhibition Assay Workflow.
Conclusion
2-Methylthiazol-4-amine and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory drugs. Their mechanism of action often involves the inhibition of key inflammatory mediators like COX-2 and the modulation of critical signaling pathways such as NF-κB. The experimental protocols provided herein offer standardized methods for the synthesis and evaluation of these compounds, facilitating further research and development in this area. The provided data and visualizations serve as a valuable resource for researchers aiming to design and synthesize the next generation of safe and effective anti-inflammatory agents.
Microwave-Assisted Synthesis of 2-Methylthiazol-4-amine Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the efficient, microwave-assisted synthesis of 2-methylthiazol-4-amine deri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient, microwave-assisted synthesis of 2-methylthiazol-4-amine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, serving as valuable scaffolds in the development of novel therapeutics. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and reproducible alternative to conventional heating methods for preparing these important heterocyclic compounds.
Introduction to 2-Methylthiazol-4-amine Derivatives and Microwave Synthesis
The 2-aminothiazole core is a privileged structure in drug discovery, forming the backbone of numerous clinically approved drugs. The incorporation of a methyl group at the 2-position and an amine at the 4-position can significantly influence the pharmacological profile of these compounds. Derivatives of 2-methylthiazol-4-amine have demonstrated a wide range of biological activities, including potent inhibition of protein kinases implicated in cancer, such as Src, Cyclin-Dependent Kinases (CDKs), and Aurora kinases.[1][2]
Traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, often necessitate long reaction times and harsh conditions.[3] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering several advantages:
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[4][5][6]
Increased Yields: MAOS often leads to higher product yields compared to conventional heating methods.[4][5]
Enhanced Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, simplifying purification.
Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters, leading to more consistent results.
Experimental Protocols
The following protocols describe the general procedure for the microwave-assisted Hantzsch synthesis of N-substituted-2-methylthiazol-4-amine derivatives. This method involves the condensation of an α-haloketone with thioacetamide.
Protocol 1: Microwave-Assisted Synthesis of N-Aryl-2-methylthiazol-4-amines
Materials:
Substituted 2-bromo-1-arylethan-1-one (1.0 mmol)
Thioacetamide (1.2 mmol)
Ethanol (3-5 mL)
10 mL microwave reactor vial with a magnetic stir bar
Microwave synthesizer
Procedure:
In a 10 mL microwave reactor vial, combine the substituted 2-bromo-1-arylethan-1-one (1.0 mmol), thioacetamide (1.2 mmol), and ethanol (3-5 mL).
Seal the vial and place it in the microwave synthesizer.
Irradiate the reaction mixture at a constant power of 150-300 W for a duration of 5-20 minutes, with a target temperature of 90-120°C.
After the reaction is complete, cool the vial to room temperature.
The reaction mixture can be concentrated under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: Reaction conditions may need to be optimized for different substrates. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
Data Presentation
The following table summarizes typical reaction conditions and yields for the microwave-assisted synthesis of various 2-aminothiazole derivatives, demonstrating the efficiency of this methodology.
Application in Drug Development: Targeting Cancer Signaling Pathways
Derivatives of 2-methylthiazol-4-amine have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and survival. One of the primary mechanisms of action is the inhibition of protein kinases that are often dysregulated in cancer.
Inhibition of Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.[7][8] Its overexpression and/or constitutive activation are frequently observed in various human cancers, making it an attractive target for cancer therapy.[8] 2-Methylthiazol-4-amine derivatives can act as potent inhibitors of Src kinase.
Below is a diagram illustrating the Src kinase signaling pathway and the potential point of inhibition by 2-methylthiazol-4-amine derivatives.
Caption: Src Kinase Signaling Pathway and Inhibition.
By inhibiting Src, these compounds can block downstream signaling cascades, including the STAT3, PI3K/AKT/mTOR, and Ras/Raf/MEK/ERK pathways, ultimately leading to a reduction in cancer cell proliferation, survival, and migration.[9]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of 2-methylthiazol-4-amine derivatives.
Caption: Synthesis and Evaluation Workflow.
This streamlined workflow, enabled by the efficiency of microwave-assisted synthesis, allows for the rapid generation and screening of a library of 2-methylthiazol-4-amine derivatives to identify lead compounds for further drug development.
Application Notes and Protocols for 2-Methylthiazol-4-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 2-Methylthiazol-4-amine and its derivatives as key building blocks in the synthes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methylthiazol-4-amine and its derivatives as key building blocks in the synthesis of agrochemicals, with a primary focus on the widely used neonicotinoid insecticide, Thiamethoxam. While direct industrial synthesis routes starting from 2-Methylthiazol-4-amine are not extensively documented in publicly available literature, its structural isomer, 2-amino-5-methylthiazole, is a known precursor. This document outlines a validated synthesis of a key Thiamethoxam intermediate from this isomer and proposes a chemically sound, analogous pathway for the potential utilization of 2-Methylthiazol-4-amine.
Introduction to Thiazoles in Agrochemicals
Thiazole and its derivatives are a critical class of heterocyclic compounds in the agrochemical industry, valued for their diverse biological activities. They form the core structure of numerous insecticides and fungicides. The electronic properties of the thiazole ring and the potential for varied substitutions allow for the fine-tuning of a molecule's efficacy, selectivity, and environmental profile.
Thiamethoxam: A Key Thiazole-Containing Insecticide
Thiamethoxam is a second-generation neonicotinoid insecticide with a broad spectrum of activity against a variety of sucking and chewing insects. It functions as a systemic pesticide, being readily absorbed by plants and transported to all tissues, including leaves, stems, roots, and flowers.[1]
Mechanism of Action
Thiamethoxam acts on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs).[2][3] This binding mimics the action of the neurotransmitter acetylcholine, but unlike acetylcholine, Thiamethoxam is not readily broken down by the enzyme acetylcholinesterase.[4] This leads to a continuous and uncontrolled stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[2][5] The selectivity of neonicotinoids for insect nAChRs over those in mammals contributes to their favorable toxicological profile for non-target species.[1]
Caption: Mechanism of action of Thiamethoxam on insect nicotinic acetylcholine receptors.
Synthesis of Thiamethoxam Intermediate from a 2-Aminomethylthiazole Derivative
The industrial synthesis of Thiamethoxam prominently features the coupling of two key intermediates: 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine and 2-chloro-5-chloromethyl-thiazole. The latter is a crucial thiazole-containing building block.
Validated Synthesis of 2-Chloro-5-chloromethyl-thiazole from 2-Amino-5-methylthiazole
A documented route to 2-chloro-5-chloromethyl-thiazole starts from 2-amino-5-methylthiazole, a structural isomer of 2-Methylthiazol-4-amine. This multi-step synthesis is outlined below.
Caption: Synthetic workflow for 2-chloro-5-chloromethyl-thiazole.
Experimental Protocol: Synthesis of 2-Chloro-5-chloromethyl-thiazole
Step 1: Synthesis of 2-Chloro-5-methylthiazole
Reaction Setup: In a reaction vessel suitable for low-temperature reactions, suspend 2-amino-5-methylthiazole in a solution of aqueous hydrochloric acid.
Diazotization: Cool the suspension to 0-5 °C with constant stirring. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.
Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-methylthiazole.
Purification: Purify the crude product by vacuum distillation.
Step 2: Synthesis of 2-Chloro-5-chloromethyl-thiazole
Reaction Setup: Dissolve the purified 2-chloro-5-methylthiazole in a suitable solvent such as chloroform or carbon tetrachloride in a flask equipped with a reflux condenser and a light source (e.g., a UV lamp).
Chlorination: Add N-chlorosuccinimide (NCS) to the solution. Heat the mixture to reflux and irradiate with the light source to initiate the radical chlorination.
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture and filter to remove the succinimide byproduct. Wash the filtrate with water and an aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.
Purification: The resulting crude 2-chloro-5-chloromethyl-thiazole can be purified by vacuum distillation.
Step
Starting Material
Reagents
Product
Yield (%)
Purity (%)
1
2-Amino-5-methylthiazole
1. NaNO₂, HCl2. CuCl, HCl
2-Chloro-5-methylthiazole
75-85
>95
2
2-Chloro-5-methylthiazole
N-Chlorosuccinimide (NCS), UV light
2-Chloro-5-chloromethyl-thiazole
60-70
>97
Proposed Synthetic Pathway for Agrochemical Intermediates from 2-Methylthiazol-4-amine
While not a standard industrial route, a plausible synthetic pathway can be proposed to convert 2-Methylthiazol-4-amine into a valuable agrochemical intermediate like a 4-chloro-2-(chloromethyl)thiazole derivative. This would involve a series of functional group transformations.
Caption: Proposed synthetic pathway from 2-Methylthiazol-4-amine.
Proposed Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-chlorothiazole
Diazotization: Following a similar procedure to the Sandmeyer reaction, dissolve 2-Methylthiazol-4-amine in an acidic aqueous solution and cool to 0-5 °C. Add a solution of sodium nitrite dropwise.
Chloro-de-amination: Add the resulting diazonium salt solution to a solution of copper(I) chloride in hydrochloric acid to replace the amino group with a chlorine atom.
Work-up and Purification: Extract the product, wash, dry, and purify by distillation.
Step 2: Synthesis of 2-(Chloromethyl)-4-chlorothiazole
Radical Chlorination: Dissolve 2-methyl-4-chlorothiazole in a suitable solvent and react with a chlorinating agent such as N-chlorosuccinimide under UV irradiation or with sulfuryl chloride.
Work-up and Purification: After completion of the reaction, work up the mixture to remove byproducts and purify the desired 2-(chloromethyl)-4-chlorothiazole by distillation.
Proposed Step
Starting Material
Reagents
Product
Expected Yield (%)
1
2-Methylthiazol-4-amine
1. NaNO₂, HCl2. CuCl, HCl
2-Methyl-4-chlorothiazole
60-75
2
2-Methyl-4-chlorothiazole
NCS, UV light or SO₂Cl₂
2-(Chloromethyl)-4-chlorothiazole
50-65
Note: The yields for the proposed pathway are estimates based on similar known transformations and would require experimental optimization.
Conclusion
2-Methylthiazol-4-amine and its isomers are valuable precursors in the synthesis of complex, biologically active molecules for the agrochemical industry. The established synthesis of the Thiamethoxam intermediate from 2-amino-5-methylthiazole highlights the importance of this class of compounds. The proposed synthetic route from 2-Methylthiazol-4-amine provides a conceptual framework for the potential utilization of this specific isomer, opening avenues for further research and development in the quest for novel and effective crop protection agents. Researchers are encouraged to explore these and other synthetic transformations to unlock the full potential of thiazole derivatives in agrochemical innovation.
Technical Support Center: Purification of 2-Methylthiazol-4-amine by Distillation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Methylthiazol-4-amine via distillation....
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Methylthiazol-4-amine via distillation.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of 2-Methylthiazol-4-amine?
A1: 2-Methylthiazol-4-amine, also known as 4-Methyl-1,3-thiazol-2-amine, is typically a white to light yellow or beige crystalline solid.[1][2][3] It is soluble in water and methanol.[1][2][3]
Q2: Why is vacuum distillation the recommended method for purifying 2-Methylthiazol-4-amine?
A2: 2-Methylthiazol-4-amine has a high boiling point at atmospheric pressure (231-232 °C).[2][4] Distilling at this high temperature can lead to thermal decomposition, generating irritating and toxic gases.[1] Vacuum distillation allows the compound to boil at a much lower temperature, minimizing the risk of degradation and ensuring higher purity of the final product.[5]
Q3: What are the optimal conditions for vacuum distillation of 2-Methylthiazol-4-amine?
A3: The compound can be effectively distilled at reduced pressures. Common reported conditions are 117–120 °C at 8 mm Hg and 130–133 °C at 18 mm Hg.[5]
Q4: What are potential impurities in crude 2-Methylthiazol-4-amine?
A4: Impurities can include unreacted starting materials from the synthesis, such as chloroacetone and thiourea, as well as tar-like byproducts formed during the reaction.[5] Residual solvents like ether, if used for extraction, may also be present.[5]
Q5: What are the critical safety precautions when handling and distilling this compound?
A5: Always work in a well-ventilated area or under a fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] The compound may cause skin, eye, and respiratory tract irritation.[1] During distillation, be aware that thermal decomposition can generate toxic gases like nitrogen and sulfur oxides.[1][8]
Q6: How should purified 2-Methylthiazol-4-amine be stored?
A6: The compound is hygroscopic and may be sensitive to air.[2] It should be stored in a tightly sealed container in a cool, dry, and dark place.[2] To prevent oxidation, storing under an inert atmosphere like nitrogen is recommended.[3]
Data Presentation: Physical and Distillation Parameters
The following table summarizes key quantitative data for 2-Methylthiazol-4-amine.
This section addresses specific issues that may be encountered during the distillation of 2-Methylthiazol-4-amine.
Q: My distillation is proceeding very slowly or not at all, even though the temperature is at the expected range. What could be the problem?A: This issue is often related to the vacuum system.
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Use high-vacuum grease on all ground-glass joints.
Verify Pump Function: Confirm that your vacuum pump is functioning correctly and can achieve the required pressure. Check the pump oil; it may need to be changed if it is cloudy or contaminated.
Manometer Accuracy: Ensure your manometer is calibrated and providing an accurate pressure reading. An incorrect reading may lead you to believe the pressure is lower than it actually is.
Q: The distillate I am collecting is dark red or brown, not the expected pale yellow. What is causing this discoloration?A: Discoloration typically indicates product decomposition or the presence of impurities.
Excessive Temperature: Your heating mantle temperature may be too high, causing thermal degradation. Reduce the heat and ensure the temperature is monitored closely.
Air Leaks: A leak in the vacuum system can introduce oxygen, which can cause oxidation and discoloration at high temperatures. Re-check all seals and connections.
Insufficient Drying: The presence of moisture or residual acidic impurities can catalyze decomposition. Ensure the crude product is thoroughly dried over a suitable agent like solid sodium hydroxide before distillation.[5]
Contaminated Crude Product: The initial crude product may contain non-volatile, colored impurities. A pre-distillation filtration step to remove tars can be beneficial.[5]
Q: The pressure in my vacuum setup is fluctuating and unstable. How can I fix this?A: Pressure instability is usually caused by leaks or bumping of the liquid in the distillation flask.
Check for Leaks: As with slow distillation, thoroughly inspect the apparatus for any leaks.
Ensure Smooth Boiling: Violent boiling, or "bumping," can cause pressure fluctuations. Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth, even boiling.
Heating Control: Apply heat gradually to avoid sudden, vigorous boiling.
Q: The material in the distillation flask is foaming excessively. What should I do?A: Foaming can be a problem in amine distillations and can lead to contamination of the condenser and distillate.
Reduce Heating Rate: Lower the temperature of the heating mantle to control the boiling rate.
Ensure Adequate Headspace: Do not overfill the distillation flask. It should ideally be no more than two-thirds full.
Use Anti-Foaming Agents: In industrial settings, anti-foaming agents are sometimes used, though this is less common in lab-scale purifications due to potential contamination. For laboratory work, controlling the heating rate is the primary solution.
Q: My final yield of purified 2-Methylthiazol-4-amine is very low. What are the likely causes?A: Low yield can result from several factors throughout the purification process.
Incomplete Distillation: You may have stopped the distillation prematurely. Continue heating as long as the product is distilling at a stable temperature and pressure.
Product Hold-up: A significant amount of product can be lost due to condensation on the surfaces of the distillation head and condenser. Ensure the apparatus is properly insulated, especially the distillation head, to minimize heat loss.
Decomposition: As mentioned previously, excessive heat can lead to product loss through decomposition. Maintain the lowest possible temperature required for distillation.[1]
Mechanical Losses: Review your workup procedure. Ensure that all the crude product was successfully transferred to the distillation flask and that all purified distillate was collected.
Experimental Protocol: Vacuum Distillation
This protocol is adapted from a procedure published in Organic Syntheses.[5]
1. Preparation of Crude Material:
Following synthesis, the crude 2-Methylthiazol-4-amine (often a dark red oil) is typically isolated via extraction (e.g., with ether).[5]
Combine the crude oil with the ethereal extract.
Dry the solution over a suitable drying agent, such as 30 g of solid sodium hydroxide, to remove water.[5]
Filter the solution by gravity to remove the drying agent and any precipitated tars.[5]
Remove the extraction solvent (e.g., ether) using a rotary evaporator or by gentle distillation from a steam bath.[5]
2. Apparatus Setup:
Assemble a standard vacuum distillation apparatus using clean, dry glassware.
Place the crude, solvent-free oil into a round-bottom flask, ensuring it is no more than two-thirds full.
Add a magnetic stir bar or boiling chips to the flask.
Connect the flask to a short-path distillation head equipped with a thermometer.
Attach a condenser and a receiving flask. Ensure all connections are secure.
Connect the apparatus to a vacuum pump via a cold trap and a manometer to monitor the pressure.
3. Distillation Procedure:
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 8-18 mm Hg).[5]
Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.
A small forerun may distill first; this should be collected separately and discarded.[5]
Collect the main fraction of 2-Methylthiazol-4-amine at the appropriate temperature and pressure (e.g., 117–120 °C at 8 mm Hg or 130–133 °C at 18 mm Hg).[5] The purified product should be a pale yellow liquid that solidifies upon cooling.[5]
Stop the distillation when the temperature begins to drop or when only a small amount of dark, tarry residue remains in the flask.
Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for distillation issues.
Technical Support Center: Recrystallization of 2-Methylthiazol-4-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-methylthiazol-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-methylthiazol-4-amine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 2-methylthiazol-4-amine derivatives in a question-and-answer format.
Q1: My compound is not dissolving in the chosen solvent, even with heating.
A1: This indicates that the solvent is not suitable for your specific derivative. 2-Methylthiazol-4-amine derivatives have varying polarities based on their substitution.
Solution:
Increase Polarity: If you are using a non-polar or moderately polar solvent, try a more polar solvent. Polar protic solvents like ethanol and methanol are often good starting points for thiazole-containing compounds.[1]
Solvent Mixtures: If a single solvent is ineffective, a binary solvent system can be employed.[1] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat the solution until it is clear and then allow it to cool slowly.
Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents to identify the ideal one. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[1]
Q2: No crystals are forming, even after the solution has cooled completely.
A2: This is a common issue that can arise from several factors, primarily related to supersaturation.
Solution:
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2] This creates nucleation sites for crystal growth.
Seed Crystals: If available, add a small crystal of the pure compound to the solution to act as a template for crystallization.[2]
Evaporation: Some of the solvent can be evaporated to increase the concentration of the solute, thus inducing crystallization.[2]
Reduce Temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice bath.
Check Solvent Volume: It is possible that too much solvent was used. Try evaporating some of the solvent and allowing the solution to cool again.[2]
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too rapidly.[1]
Solution:
Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of your compound.
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.
Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly. The increased solvent volume can sometimes prevent oiling out.
Q4: The recrystallized product is still impure.
A4: Impurities can be trapped in the crystal lattice if the crystallization process is too rapid or if the initial material is highly impure.
Solution:
Slow Down Crystallization: Rapid crystallization can trap impurities. Ensure the solution cools slowly to allow for the formation of a more ordered and pure crystal lattice.
Repeat Recrystallization: A second recrystallization step can significantly improve purity.
Wash Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any impurities adhering to the crystal surfaces.
Charcoal Treatment: If the solution is colored by impurities, activated charcoal can be added to the hot solution to adsorb these impurities before filtration.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing 2-methylthiazol-4-amine derivatives?
A1: Based on available literature, polar protic solvents are generally a good starting point. Ethanol and methanol are frequently used for the recrystallization of various thiazole derivatives.[1] For some derivatives, a solvent mixture like chloroform and petroleum ether has been used.[3]
Q2: How do I choose the right solvent for my specific derivative?
A2: The principle of "like dissolves like" is a good starting point. The polarity of your specific 2-methylthiazol-4-amine derivative will depend on its other functional groups. It is highly recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) to find one that dissolves your compound when hot but poorly at room temperature.
Q3: How much solvent should I use?
A3: The goal is to use the minimum amount of hot solvent required to completely dissolve the solid.[4] Adding too much solvent will reduce the yield, as more of the compound will remain dissolved in the mother liquor upon cooling.
Q4: What is the ideal cooling rate for crystallization?
A4: Slow cooling is generally preferred as it leads to the formation of larger, purer crystals.[4] Rapid cooling can cause the solid to precipitate out too quickly, trapping impurities within the crystal lattice. An ideal crystallization may show some crystal formation within 5 minutes, with continued growth over 20 minutes.[2]
Experimental Protocols
General Experimental Protocol for Recrystallization of a 2-Methylthiazol-4-amine Derivative
Solvent Selection: Based on prior knowledge or small-scale solubility tests, select an appropriate solvent (e.g., ethanol).
Dissolution: Place the crude 2-methylthiazol-4-amine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
Heating: Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of thesolvent.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
Crystallization: Crystals should start to form as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Data Presentation
The following table summarizes suitable recrystallization solvents mentioned in the literature for various thiazole derivatives. Note that specific quantitative data such as solvent-to-solute ratios and yields are often not detailed in the provided search results.
Optimizing reaction conditions for 2-Methylthiazol-4-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylthiazol-4-amine. F...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylthiazol-4-amine.
Q1: My reaction is proceeding very slowly or not at all. What are the possible causes and solutions?
A1: Several factors can contribute to a sluggish or stalled reaction. Consider the following:
Reagent Quality: Ensure the purity of your starting materials, particularly chloroacetone and thiourea. Impurities can interfere with the reaction. Commercial chloroacetone should ideally be distilled before use.[1]
Temperature: The reaction mixture should be gently refluxed.[1] Insufficient heating will result in a slow reaction rate. Conversely, excessive heat can lead to the formation of by-products.
Catalyst: While the traditional Hantzsch synthesis for this compound does not typically require a catalyst, some modern variations might employ one to improve efficiency. If using a catalyzed procedure, ensure the catalyst is active and used in the correct proportion.
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) to confirm if the starting materials are being consumed.[2]
Q2: The reaction is very exothermic and difficult to control. How can I manage this?
A2: The reaction between thiourea and chloroacetone can be vigorous. To manage the exotherm:
Solvent: Ensure an adequate amount of solvent (e.g., water or ethanol) is used to dilute the reactants and help dissipate heat.[1]
Addition Rate: Add the chloroacetone dropwise to the thiourea suspension over a period of time (e.g., 30 minutes) with efficient stirring.[1] This allows for better temperature control.
Cooling: Prepare an ice bath to cool the reaction flask if the temperature rises too quickly.
Q3: I am observing a low yield of the final product. How can I optimize the yield?
A3: Low yields can stem from incomplete reaction, product loss during workup, or side reactions. To improve your yield:
Reaction Time: Ensure the reaction goes to completion. A typical reflux time is around two hours.[1] Monitor by TLC to determine the optimal reaction time.
Extraction: During the workup, the aqueous layer should be extracted multiple times with a suitable organic solvent (e.g., ether) to ensure complete recovery of the product.[1]
pH Adjustment: After refluxing, the solution needs to be made basic to liberate the free amine. The careful addition of a base like sodium hydroxide is crucial.[1]
Purification: Distillation under reduced pressure is an effective method for purifying the final product and separating it from non-volatile impurities.[1]
Q4: During the workup, an emulsion has formed, making phase separation difficult. What should I do?
A4: Emulsion formation can occur, especially during the basic workup. If an emulsion forms:
Addition of Brine: Adding a saturated solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.
Addition of Ice/Water: If a precipitate is causing the emulsion, adding ice and water can help to dissolve it.[1]
Centrifugation: If the emulsion persists, centrifuging the mixture can aid in separating the layers.
Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.
Q5: What are the common by-products in this synthesis, and how can I minimize their formation?
A5: The primary by-products can arise from self-condensation of chloroacetone or polymerization reactions. To minimize their formation:
Control Temperature: Avoid excessive heating during the reaction.
Stoichiometry: Use the correct stoichiometric ratio of reactants. An excess of one reactant can lead to side reactions.
Purified Reagents: Use pure starting materials to avoid side reactions from impurities. Distilling chloroacetone is a recommended practice.[1]
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Methylthiazol-4-amine
This protocol is adapted from a well-established procedure.[1]
Materials:
Thiourea
Chloroacetone
Sodium Hydroxide
Ether
Water
Procedure:
Suspend 1 mole of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
With stirring, add 1 mole of chloroacetone dropwise over 30 minutes. The temperature will rise as the reaction proceeds.
After the addition is complete, reflux the yellow solution for two hours.
Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling the flask.
Separate the upper oily layer using a separatory funnel.
Extract the aqueous layer three times with ether (total of 300 cc).
Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.
Filter the solution to remove any tar.
Remove the ether by distillation.
Distill the remaining oil under reduced pressure to obtain 2-Methylthiazol-4-amine.
Protocol 2: Alternative Synthesis using N-Iodo-succinimide (NIS)
This method provides an alternative route at room temperature.[2]
Materials:
A methyl carbonyl compound
Thiourea
N-Iodo-succinimide (NIS)
Ethanol
Ammonia solution
Procedure:
Mix the methyl carbonyl (2 mmol), thiourea (3 mmol), and NIS (2 mmol) in ethanol (5 mL) at room temperature.
Stir the mixture until the reaction is complete, monitoring the progress by TLC.
After completion, filter the mixture.
Evaporate the ethanol under vacuum.
Dissolve the crude product in boiling water and adjust the pH to 8 with ammonia solution to precipitate the solid product.
Recrystallize the solid from an ethanol-water mixture.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
Technical Support Center: 2-Methylthiazol-4-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylthiazol-4-amine and its synthesis....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylthiazol-4-amine and its synthesis. The following information is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Methylthiazol-4-amine?
The most widely used method for the synthesis of 2-Methylthiazol-4-amine is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of chloroacetone with thiourea.[1][2]
Q2: What are the typical signs of a problematic reaction?
Common indicators of issues in the synthesis of 2-Methylthiazol-4-amine include the formation of a dark, tarry substance, low yields of the desired product, and the presence of multiple spots on a Thin Layer Chromatography (TLC) analysis of the crude product.[1][3]
Q3: How can I purify the crude 2-Methylthiazol-4-amine product?
Purification is often necessary to remove side products and unreacted starting materials. A common and effective method is distillation under reduced pressure.[1] Recrystallization from a suitable solvent system, such as an ethanol-water mixture, can also be employed to obtain a pure product.
Troubleshooting Guide: Common Side Products and Solutions
The formation of side products is a common challenge in the synthesis of 2-Methylthiazol-4-amine. The following table summarizes the most frequently encountered side products, their likely causes, and recommended solutions to minimize their formation.
Side Product
Potential Cause(s)
Recommended Solution(s)
Tarry Polymers
- Self-condensation or polymerization of chloroacetone, especially at elevated temperatures or in the presence of impurities.[4] - The reaction may be too concentrated or the temperature too high.
- Use freshly distilled chloroacetone to remove impurities.[1] - Maintain the recommended reaction temperature and consider dropwise addition of chloroacetone to control the reaction rate. - Ensure adequate stirring to prevent localized overheating.
2-Imino-3-methyl-2,3-dihydrothiazole (Isomer)
- The Hantzsch synthesis can exhibit poor regioselectivity, particularly under acidic conditions, leading to the formation of this isomer.[4][5]
- Maintain a neutral or slightly basic pH during the reaction. - Carefully monitor the reaction conditions and consider using a milder catalyst if applicable.
Polychlorinated Acetones
- Over-chlorination of acetone during the preparation of chloroacetone can lead to the presence of di- and trichloroacetone, which can participate in side reactions.
- Use purified chloroacetone. If preparing it in-house, carefully control the stoichiometry of the chlorinating agent.
Unreacted Starting Materials
- Incomplete reaction due to insufficient reaction time, low temperature, or improper stoichiometry.
- Monitor the reaction progress by TLC. - Ensure the reaction is heated for the recommended duration. - Use a slight excess of thiourea to drive the reaction to completion.
Experimental Protocols
Synthesis of 2-Methylthiazol-4-amine (Hantzsch Synthesis)
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
Thiourea
Chloroacetone (freshly distilled is recommended)[1]
Sodium hydroxide
Diethyl ether
Water
Procedure:
Suspend thiourea in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the temperature will rise.
After the addition is complete, reflux the mixture for two hours.
Cool the reaction mixture and add solid sodium hydroxide with cooling and vigorous stirring. An oily layer will separate.
Separate the oily layer and extract the aqueous layer with diethyl ether.
Combine the oily layer and the ether extracts and dry over solid sodium hydroxide.
Filter to remove any solid material and remove the ether by distillation.
Distill the remaining oil under reduced pressure to obtain pure 2-amino-4-methylthiazole.[1]
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway for the synthesis of 2-Methylthiazol-4-amine and the competing side reactions.
Caption: Hantzsch synthesis of 2-Methylthiazol-4-amine and major side pathways.
Caption: Troubleshooting logic for common issues in 2-Methylthiazol-4-amine synthesis.
This technical support center provides guidance on the proper storage, handling, and stability of 2-Methylthiazol-4-amine for researchers, scientists, and drug development professionals. Frequently Asked Questions (FAQs)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the proper storage, handling, and stability of 2-Methylthiazol-4-amine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Methylthiazol-4-amine?
A1: 2-Methylthiazol-4-amine should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from moisture.[1][2] The storage area should be away from incompatible substances.[1] Consider storing under an inert atmosphere, such as nitrogen, to prevent oxidation.[3]
Q2: Is 2-Methylthiazol-4-amine stable at room temperature?
A2: Yes, 2-Methylthiazol-4-amine is stable under normal temperatures and pressures.[1]
Q3: What are the known incompatibilities of 2-Methylthiazol-4-amine?
A3: 2-Methylthiazol-4-amine is incompatible with moisture, oxidizing agents, acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, and hydrides.[1][2][4] Reactions with these materials can generate heat and, in some cases, hydrogen gas.[2]
Q4: What are the potential degradation products of 2-Methylthiazol-4-amine?
A4: Under thermal decomposition or combustion, 2-Methylthiazol-4-amine may produce nitrogen oxides, carbon monoxide, oxides of sulfur, and other irritating and toxic fumes and gases.[1]
Q5: What personal protective equipment (PPE) should be used when handling 2-Methylthiazol-4-amine?
A5: When handling 2-Methylthiazol-4-amine, it is recommended to wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing to prevent skin exposure.[1] In workplaces where inhalation risk is present, a respiratory protection program should be followed.[1]
Troubleshooting Guide
Issue: The 2-Methylthiazol-4-amine has changed color or appearance.
Possible Cause: This could indicate degradation due to improper storage, such as exposure to moisture, air (oxidation), or light. The thiazole ring and the amino group are susceptible to attack by oxidants.[3]
Solution:
Discard the discolored material according to your institution's safety guidelines.
Review your storage protocol. Ensure the container is tightly sealed and stored in a cool, dry, dark place, preferably under an inert atmosphere.[1][3]
For future use, consider purchasing smaller quantities to minimize the time the compound is stored after opening.
Issue: Inconsistent experimental results are observed when using 2-Methylthiazol-4-amine from an older batch.
Possible Cause: The compound may have degraded over time, especially if it was not stored under optimal conditions. Moisture contamination is a common cause of degradation for amines.[2]
Solution:
It is recommended to use a fresh batch of 2-Methylthiazol-4-amine for critical experiments.
If you must use the older batch, consider purifying it before use. Recrystallization from a suitable solvent mixture like ethanol-water has been mentioned in synthesis procedures and could be a potential purification method.
To verify the purity of the compound, analytical techniques such as NMR, IR, or melting point determination can be employed. The melting point of pure 2-Amino-4-methylthiazole is reported to be in the range of 44-47 °C.
Issue: The compound is difficult to handle due to static or dust generation.
Possible Cause: 2-Methylthiazol-4-amine is a crystalline solid, and fine powders can be prone to static electricity and dust formation.
Solution:
Handle the compound in a well-ventilated area or a fume hood to minimize inhalation of dust.[1]
Use anti-static tools and equipment if available.
Minimize dust generation and accumulation during handling.[1]
Data Presentation
Table 1: Storage and Stability Summary of 2-Methylthiazol-4-amine
While specific, detailed experimental protocols for stability testing of 2-Methylthiazol-4-amine were not found in the search results, a general procedure for its synthesis is available, which can be adapted for purification by recrystallization.
Protocol: Recrystallization for Purification of 2-Methylthiazol-4-amine
This protocol is adapted from a synthetic procedure and can be used to purify the compound if degradation is suspected.
Dissolution: Dissolve the crude or potentially degraded 2-Methylthiazol-4-amine in a minimal amount of boiling water or an ethanol-water mixture.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Filtration: While hot, filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization).
Drying: Dry the purified crystals under vacuum.
Verification: Confirm the purity of the recrystallized product by measuring its melting point (expected: 44-47 °C) and using other analytical techniques as needed.
Visualizations
Caption: Workflow for proper storage, handling, and stability assessment of 2-Methylthiazol-4-amine.
Caption: Factors leading to the degradation of 2-Methylthiazol-4-amine and potential byproducts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylthiazol-4-amine, with a specific...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylthiazol-4-amine, with a specific focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methylthiazol-4-amine and why is it sensitive to oxidation?
A1: 2-Methylthiazol-4-amine, also known as 4-Methylthiazol-2-amine, is a heterocyclic amine compound commonly used as an intermediate in medicinal chemistry and organic synthesis.[1] Like many aromatic amines, it is susceptible to oxidation. The thiazole ring is an electron-rich system, and the amino group (-NH2) further increases this electron density, making the molecule prone to react with oxidants, including atmospheric oxygen.[1] This oxidation can lead to discoloration (e.g., turning from white/pale yellow to brown) and the formation of impurities, compromising experimental results.[2]
Q2: What are the ideal storage conditions for 2-Methylthiazol-4-amine?
A2: To minimize oxidation and degradation, 2-Methylthiazol-4-amine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It is crucial to protect it from moisture and incompatible substances, particularly oxidizing agents.[1][3] For long-term storage or for high-purity applications, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1][5]
Q3: My solid 2-Methylthiazol-4-amine has changed color. Is it still usable?
A3: A change in color, typically to yellow or brown, is a visual indicator of oxidation.[2] While minor discoloration might not significantly affect all applications, it signifies the presence of impurities. For sensitive reactions, such as in drug development, using discolored material is not recommended as the impurities could lead to unpredictable side reactions or affect biological assays. It is best to use fresh, pure material.
Q4: Can I use antioxidants to stabilize my 2-Methylthiazol-4-amine solution?
A4: Yes, adding antioxidants or free radical scavengers can be an effective strategy to inhibit the oxidation of amine compounds.[6] Phenolic compounds, such as certain flavonoids (e.g., quercetin) and catechins found in green tea, have been shown to suppress the formation of undesirable products in other heterocyclic amines.[7][8] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with downstream reactions. It is crucial to perform a small-scale compatibility test before proceeding with your main experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 2-Methylthiazol-4-amine.
Issue 1: Solution of 2-Methylthiazol-4-amine rapidly turns yellow/brown upon preparation.
Potential Cause
Troubleshooting Step
Preventative Measure
Dissolved Oxygen in Solvent
Discard the discolored solution. Prepare a fresh solution using a solvent that has been deoxygenated.
Before use, thoroughly sparge the solvent with a stream of inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[2]
Exposure to Air During Weighing/Transfer
If the experiment is not highly sensitive, proceed with caution, noting the discoloration. For critical applications, prepare a new sample.
Handle the solid compound in an inert atmosphere using a glove box or glove bag.[9][10] If a glove box is unavailable, minimize exposure time to the atmosphere.
Solvent Impurities (e.g., Peroxides)
Test the solvent for peroxides using peroxide test strips. If positive, either discard the solvent or purify it using an appropriate method (e.g., distillation over a reducing agent).
Use high-purity, anhydrous solvents from a reputable supplier.[11] Store solvents properly and avoid long-term storage after opening.
Issue 2: Inconsistent results or unexpected byproducts in reactions involving 2-Methylthiazol-4-amine.
Potential Cause
Troubleshooting Step
Preventative Measure
Degradation of Starting Material
Analyze a sample of the 2-Methylthiazol-4-amine starting material by an appropriate analytical method (e.g., HPLC, LC-MS) to check for impurities.
Always use fresh, high-purity 2-Methylthiazol-4-amine. Store the compound under an inert atmosphere and away from light and heat.
Oxidation During Reaction
If possible, analyze the reaction mixture for oxidized byproducts. Consider if the reaction conditions (e.g., elevated temperature, presence of certain metals) could be accelerating oxidation.
Run the reaction entirely under an inert atmosphere (e.g., using a Schlenk line).[10][11] Ensure all reagents and solvents are deoxygenated.
Below is a troubleshooting workflow to diagnose and resolve issues related to the degradation of 2-Methylthiazol-4-amine.
Troubleshooting workflow for compound degradation.
Experimental Protocols
Protocol 1: Handling and Dispensing 2-Methylthiazol-4-amine Using Inert Atmosphere Techniques
This protocol is essential for preventing oxidation when handling the solid compound and preparing solutions.
Materials:
2-Methylthiazol-4-amine
Glove box or Schlenk line with a supply of dry, inert gas (Nitrogen or Argon)
Glassware Preparation: Ensure all glassware is scrupulously clean and dried in an oven (e.g., at 125°C overnight) to remove all traces of moisture.[9] Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
Inert Atmosphere Setup:
Using a Glove Box: Place the sealed container of 2-Methylthiazol-4-amine, dried glassware, solvent, and other necessary equipment inside the glove box antechamber. Purge the antechamber according to the glove box protocol before transferring items into the main chamber.[10]
Using a Schlenk Line: Assemble the dried glassware on the Schlenk line. Evacuate the air from the glassware using the vacuum manifold and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[11]
Weighing and Transfer:
Inside the glove box, uncap the 2-Methylthiazol-4-amine container and weigh the desired amount directly into your reaction flask.
If using a Schlenk line, perform the transfer under a positive pressure of inert gas to prevent air from entering the flask.
Adding Solvent:
Draw the required volume of deoxygenated solvent into a gastight syringe.
Pierce the septum on the reaction flask and add the solvent. If using a Schlenk line, ensure a needle is connected to a bubbler to vent excess pressure.[9]
Storage of Solutions: If a prepared solution needs to be stored, ensure the flask is sealed with a septum and parafilm, and maintain a positive pressure of inert gas in the headspace. Store in a cool, dark place.
The following diagram illustrates the workflow for setting up an experiment under an inert atmosphere.
Workflow for experiments under inert atmosphere.
Protocol 2: Deoxygenation of Solvents
This is a critical preparatory step to prevent the oxidation of 2-Methylthiazol-4-amine in solution.
Materials:
Solvent to be deoxygenated
Flask with a sidearm or a two-neck flask
Inert gas supply (Nitrogen or Argon) with tubing
Long needle or glass tube
Bubbler
Procedure:
Place the solvent in the flask. The flask should not be more than two-thirds full.
Seal the flask with a septum.
Insert a long needle (or glass tube) through the septum, ensuring its tip is below the solvent's surface. This will be the gas inlet.
Insert a second, shorter needle through the septum to act as a gas outlet. Connect this outlet to a bubbler to monitor gas flow.
Begin a slow but steady stream of inert gas through the inlet needle. You should see bubbles forming in the solvent and gas flowing out through the bubbler.
Sparge the solvent for at least 15-30 minutes. For larger volumes, a longer time may be required.
Once deoxygenation is complete, remove the inlet needle first, then the outlet needle, to maintain a positive pressure of inert gas in the flask's headspace. The solvent is now ready for use.
The diagram below illustrates the key factors contributing to oxidation and their corresponding preventative measures.
Relationship between oxidation causes and prevention.
Technical Support Center: Synthesis of 2-Methylthiazol-4-amine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Methylthiazol-4-amine. The following informati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Methylthiazol-4-amine. The following information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Methylthiazol-4-amine, and what is a typical expected yield?
A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of chloroacetone with thiourea.[1] A well-optimized procedure can be expected to yield 70-75% of the theoretical amount of 2-Methylthiazol-4-amine.[1]
Q2: My reaction yield is significantly lower than expected. What are the most likely causes?
A2: Low yields in the Hantzsch synthesis of 2-Methylthiazol-4-amine can stem from several factors:
Poor quality of starting materials: Impurities in either chloroacetone or thiourea can lead to unwanted side reactions.[2]
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[2]
Incomplete reaction: The reaction may not have proceeded to completion.[2]
Side reactions: The formation of byproducts can consume reactants and complicate purification.[2]
Issues during workup and purification: Emulsion formation or product loss during extraction and distillation can reduce the isolated yield.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, indicating that the reaction is proceeding.[2]
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Product Yield
Inappropriate solvent.
Screen different solvents such as water, ethanol, or a mixture. Water is commonly used as a diluent to control the reaction's exothermicity.[1][3]
Suboptimal reaction temperature.
The reaction is often refluxed for a set period.[1] Ensure the reaction mixture reaches and maintains the appropriate temperature.
Poor quality of starting materials.
Use purified starting materials. Commercial chloroacetone can be distilled before use.[1]
Incorrect stoichiometry.
Verify the molar ratios of your reactants. Typically, equimolar amounts of chloroacetone and thiourea are used.[1]
Formation of Impurities or Side Products
Reaction temperature is too high or reaction time is too long.
Monitor the reaction progress using TLC to determine the optimal reaction time and avoid prolonged heating that can lead to side product formation.[2]
Uncontrolled exotherm.
The reaction between chloroacetone and thiourea can be exothermic.[1] Add the chloroacetone dropwise to a suspension of thiourea in water to better control the temperature rise.[1]
Difficult Product Isolation/Purification
Emulsion formation during extraction.
During the workup with sodium hydroxide and ether extraction, emulsions can form. To resolve this, add ice and water until any precipitate that may be causing the emulsion dissolves.[1]
Product is an oil and difficult to handle.
The crude product is an oil.[1] It should be thoroughly extracted with a suitable solvent like ether and dried over a drying agent such as solid sodium hydroxide before distillation.[1]
Tar formation.
Small amounts of tar can be formed. Filter the dried ethereal solution before removing the solvent to eliminate these tars.[1]
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Methylthiazol-4-amine
This protocol is adapted from a well-established procedure for the synthesis of 2-amino-4-methylthiazole.[1]
Reaction Setup: In a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend thiourea in water.
Addition of Chloroacetone: Start the stirrer and add chloroacetone dropwise over 30 minutes. The temperature of the reaction mixture will rise as the thiourea dissolves.
Reflux: Once the addition is complete, reflux the yellow solution for two hours.
Basification and Extraction: Cool the reaction mixture. While stirring, carefully add solid sodium hydroxide, ensuring the mixture is cooled to manage the exotherm. An oily layer will separate.
Separation and Extraction: Separate the upper oily layer using a separatory funnel. Extract the aqueous layer three times with a total of 300 cc of ether.
Drying: Combine the oil with the ethereal extracts and dry the solution over solid sodium hydroxide.
Filtration and Solvent Removal: Filter the solution to remove any tar. Remove the ether by distillation from a steam bath.
Purification: Distill the remaining oil under reduced pressure. The product, 2-Methylthiazol-4-amine, will be collected at 117–120°C/8 mm Hg or 130–133°C/18 mm Hg.[1] The expected yield is 70-75%.[1]
Visual Guides
Caption: Experimental workflow for the synthesis of 2-Methylthiazol-4-amine.
Caption: Logical troubleshooting workflow for low yield in 2-Methylthiazol-4-amine synthesis.
Solvent effects on 2-Methylthiazol-4-amine reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylthiazol-4-amine. The information...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylthiazol-4-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving 2-Methylthiazol-4-amine, with a focus on solvent effects on its reactivity in common synthetic transformations such as N-acylation and N-alkylation.
Low Yield in N-Acylation Reactions
Question: My N-acylation reaction of 2-Methylthiazol-4-amine with an acyl chloride or anhydride is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in N-acylation reactions of 2-Methylthiazol-4-amine are often due to its reduced nucleophilicity compared to aliphatic amines. The electron-withdrawing nature of the thiazole ring can decrease the reactivity of the exocyclic amino group. Several factors related to solvent and reaction conditions can be optimized:
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Aprotic solvents are generally preferred as they do not solvate the amine as strongly as protic solvents, leaving its lone pair more available for nucleophilic attack.
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are good starting points.
Non-polar Solvents: In some cases, less polar solvents might be effective, but solubility of the starting material should be considered.
Reaction Conditions:
Acylating Agent: If using a less reactive acylating agent like an acid anhydride, consider switching to a more reactive one, such as an acyl chloride.[1]
Base: The choice of base is crucial. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the acid byproduct (e.g., HCl) without competing in the acylation. For less reactive systems, a stronger, non-nucleophilic base might be necessary.[1]
Temperature: Gently heating the reaction mixture can increase the reaction rate, but it should be monitored carefully to avoid decomposition.[1]
Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially when using acid anhydrides.
Troubleshooting Workflow for Low N-Acylation Yield
Caption: A logical workflow for troubleshooting low yields in N-acylation reactions.
Formation of Multiple Products in N-Alkylation Reactions
Question: I am observing multiple products in my N-alkylation reaction of 2-Methylthiazol-4-amine. What is causing this and how can I improve the selectivity?
Answer: A common issue in the N-alkylation of 2-aminothiazoles is the formation of a mixture of products due to the presence of two nucleophilic nitrogen atoms. 2-Methylthiazol-4-amine can exist in tautomeric forms (amino and imino), making both the exocyclic amino nitrogen and the endocyclic ring nitrogen available for alkylation.[2] This can lead to a mixture of the desired N-alkylated product and the ring-alkylated isomer.
Solvent and Base Selection: The choice of solvent and base can influence the tautomeric equilibrium and thus the regioselectivity of the alkylation.
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are often used.[3]
Base: A solid base like potassium carbonate (K₂CO₃) is frequently employed, which can favor the desired N-alkylation.[3]
Alternative Alkylation Strategies:
Reductive Amination: This is often a more selective method for N-alkylation. It involves the formation of an imine with an aldehyde, followed by reduction with a reducing agent like sodium borohydride (NaBH₄). This two-step, one-pot procedure typically yields the desired N-alkylated product with higher selectivity.[2]
Mitsunobu Reaction: For alkylation with alcohols, the Mitsunobu reaction can be a good alternative to direct alkylation with alkyl halides, often providing better control over regioselectivity.
Decision Tree for Addressing N-Alkylation Side Products
Caption: A decision tree for resolving regioselectivity issues in N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with 2-Methylthiazol-4-amine?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, considering the polarity and solubility of 2-Methylthiazol-4-amine and its derivatives, polar aprotic solvents like Acetonitrile (MeCN) , Dichloromethane (DCM) , and Tetrahydrofuran (THF) are often good starting points for many reactions, including acylations and alkylations. For reactions requiring higher temperatures, Dimethylformamide (DMF) can be a suitable choice, though post-reaction workup can be more challenging.[3]
Q2: How does solvent polarity affect the nucleophilicity of 2-Methylthiazol-4-amine?
A2: Solvent polarity can have a significant effect on the nucleophilicity of amines.
Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the amino group, creating a solvent shell that stabilizes the amine but also hinders its ability to act as a nucleophile. This generally leads to slower reaction rates.
Polar Aprotic Solvents (e.g., DMSO, DMF, MeCN): These solvents do not form hydrogen bonds with the amine to the same extent. They can solvate the accompanying cation but leave the amine nucleophile relatively "naked" and more reactive, often leading to faster reaction rates.
Q3: I am having trouble dissolving 2-Methylthiazol-4-amine in my chosen reaction solvent. What should I do?
A3: If you are experiencing solubility issues, consider the following:
Consult Solubility Data: Refer to the solubility data table below for a close analog, 2-amino-5-methylthiazole, to guide your solvent selection.[4]
Use a Co-solvent: If your reaction conditions permit, adding a small amount of a more polar co-solvent in which your starting material is more soluble can be effective.
Gentle Heating: For some solvents, gently warming the mixture can help dissolve the starting material. However, ensure that the compound is stable at the temperature used.
Data Presentation
Solubility of 2-Amino-5-methylthiazole in Various Organic Solvents
The following table summarizes the mole fraction solubility (x₁) of 2-amino-5-methylthiazole, a structurally similar compound to 2-Methylthiazol-4-amine, in various organic solvents at different temperatures. This data can be used as a guide for selecting appropriate solvents for reactions and purifications.[4]
Solvent
Temperature (K)
Mole Fraction Solubility (10³x₁)
Methanol
278.15
150.32
288.15
194.87
298.15
249.11
308.15
315.68
313.15
353.45
Ethanol
278.15
69.84
288.15
89.12
298.15
112.55
308.15
140.78
313.15
157.11
Isopropanol
278.15
39.56
288.15
50.11
298.15
63.24
308.15
79.43
313.15
89.12
Acetone
278.15
80.15
288.15
102.33
298.15
129.89
308.15
163.45
313.15
183.01
Acetonitrile
278.15
30.12
288.15
38.45
298.15
48.98
308.15
62.11
313.15
69.87
Ethyl Acetate
278.15
95.67
288.15
122.34
298.15
155.12
308.15
195.43
313.15
218.98
Toluene
278.15
8.99
288.15
11.45
298.15
14.56
308.15
18.32
313.15
20.55
Cyclohexane
278.15
1.23
288.15
1.57
298.15
2.01
308.15
2.54
313.15
2.86
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
This protocol describes a general method for the N-acylation of 2-Methylthiazol-4-amine using an acyl chloride in the presence of a base.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-Methylthiazol-4-amine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
Addition of Base: Add TEA (1.2 eq) to the solution and stir for 5 minutes.
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[5]
Experimental Workflow for N-Acylation
Caption: A step-by-step workflow for the N-acylation of 2-Methylthiazol-4-amine.
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
This protocol describes a selective method for the N-alkylation of 2-Methylthiazol-4-amine with an aldehyde.
Materials:
2-Methylthiazol-4-amine
Aldehyde (1.0 eq)
Absolute Methanol (MeOH)
Sodium sulfate (Na₂SO₄)
Sodium borohydride (NaBH₄)
Procedure:
Imine Formation: To a stirred solution of 2-Methylthiazol-4-amine (1.0 eq) in absolute MeOH, add Na₂SO₄ (2.0 eq) and the aldehyde (1.0 eq). Stir the mixture at room temperature for 16 hours.
Reduction: Cool the mixture to 0 °C in an ice bath. Add NaBH₄ (1.6 eq) in small portions.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for at least 4 hours, monitoring by TLC for the disappearance of the imine intermediate.
Work-up: Quench the reaction by carefully adding water. Evaporate the methanol under reduced pressure.
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. The crude product is purified by flash chromatography.[2]
Experimental Workflow for Reductive Amination
Caption: A step-by-step workflow for N-alkylation via reductive amination.
Temperature optimization for Hantzsch thiazole synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for the Han...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Hantzsch thiazole synthesis?
A1: The optimal temperature for a Hantzsch thiazole synthesis is highly dependent on the specific substrates, solvent, and whether a catalyst is used. Many reactions require heating to proceed at an efficient rate.[1][2] Classical procedures often utilize refluxing solvents like ethanol or methanol, which corresponds to temperatures between 65-80°C.[3][4] However, some modern variations, particularly those using catalysts or microwave irradiation, can be performed at room temperature or with controlled heating to temperatures as high as 120°C.[5][6][7]
Q2: My reaction is very slow or not proceeding at room temperature. What should I do?
A2: It is common for the Hantzsch synthesis to require thermal energy to overcome the reaction's activation energy.[2] If the reaction is sluggish at room temperature, a gradual and incremental increase in temperature is recommended.[1][8] It is crucial to monitor the reaction's progress by a suitable technique, such as Thin Layer Chromatography (TLC), to identify the optimal temperature for your specific reactants.[1]
Q3: What are the consequences of using a reaction temperature that is too high?
A3: Excessive heat can be detrimental to the Hantzsch thiazole synthesis. Overheating can lead to the degradation of thermally sensitive reactants or the final thiazole product, resulting in a lower yield.[8] Furthermore, high temperatures can promote the formation of undesired side products, complicating the purification process and reducing the overall purity of the target compound.[1][9]
Q4: How does temperature relate to reaction time and yield?
A4: Temperature, reaction time, and yield are intrinsically linked. Increasing the temperature generally increases the reaction rate, which can lead to shorter reaction times. However, this is only beneficial up to an optimal point. For instance, one study showed that increasing the temperature from room temperature to 80°C resulted in a significant increase in product yield.[3] Beyond the optimal temperature, yields may decrease due to decomposition or side reactions.[8] Therefore, a systematic optimization is necessary to find the right balance that maximizes yield in a reasonable timeframe.
Q5: Can microwave heating be used, and how does it affect the temperature parameters?
A5: Yes, microwave-assisted synthesis is an effective method for the Hantzsch reaction, often leading to significantly reduced reaction times and improved yields.[2][6] Microwave heating provides rapid and uniform heating of the reaction mixture.[2] Optimal temperatures in microwave-assisted protocols are often in the range of 90-120°C, with reaction times typically between 10 and 30 minutes.[4][6]
Troubleshooting Guide
This guide addresses common temperature-related issues encountered during the Hantzsch thiazole synthesis.
Problem
Possible Cause(s)
Recommended Solution(s)
Low to No Product Yield
1. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy, resulting in an incomplete or very slow reaction.[2][8]
1. Increase Temperature Incrementally: Gradually raise the temperature (e.g., in 10°C increments) and monitor the reaction progress by TLC to find the optimal point.[8] Consider switching to a higher-boiling solvent if necessary.
2. Degradation of Reactants/Product: The reaction temperature is too high, causing decomposition.[8]
2. Optimize Temperature: Start the reaction at a lower temperature and gradually increase it. If degradation is suspected, reduce the temperature and extend the reaction time.[8]
Formation of Multiple Products / Impurities
1. Excessive Heat: High temperatures can promote competing side reactions.[1]
1. Lower Reaction Temperature: Reduce the temperature to favor the desired reaction pathway. Monitor the reaction by TLC or HPLC to find the temperature that maximizes the desired product while minimizing impurities.[9]
2. Regioselectivity Issues: In some cases with unsymmetrical reactants, temperature and pH can influence which regioisomer is formed.[1][10]
2. Adjust Conditions: Running the reaction under different temperature and pH (acidic, neutral, or basic) conditions may favor the formation of the desired isomer. For example, specific isomers have been favored at 80°C under acidic conditions.[10]
Reaction is Sluggish or Stalls
1. Suboptimal Reaction Temperature: The chosen temperature is not ideal for the specific substrate and solvent combination.[1]
1. Systematic Optimization: Perform a series of small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to determine the most effective condition.[3]
2. Inappropriate Solvent: The solvent's boiling point may be too low for the required reaction temperature.
2. Change Solvent: Select a solvent with a higher boiling point that is compatible with the reaction chemistry. Polar protic solvents like ethanol are commonly used.[1]
Quantitative Data: Effect of Temperature on Yield
The following table summarizes data from various studies, illustrating the impact of temperature on the yield of Hantzsch thiazole syntheses under different conditions.
Protocol for Temperature Optimization of a Hantzsch Thiazole Synthesis
This protocol provides a systematic approach to determine the optimal reaction temperature for a given set of reactants.
1. Materials & Setup:
α-haloketone (1.0 mmol)
Thioamide (1.2 mmol)
Chosen solvent (e.g., ethanol, methanol)
A set of identical reaction vessels (e.g., microwave vials, small round-bottom flasks) equipped with stir bars.
Heating/stirring plates or a temperature-controlled reaction block.
TLC plates and appropriate eluent system.
2. Reaction Procedure:
Set up a series of four identical reactions. In each vessel, combine the α-haloketone and thioamide in the chosen solvent (e.g., 3-5 mL).
Set each reaction to stir at a different temperature. A good starting range is:
Reaction A: Room Temperature (~25°C)
Reaction B: 45°C
Reaction C: 65°C (typical reflux temperature for methanol)[4]
Reaction D: 80°C (typical reflux temperature for ethanol)
Monitor each reaction simultaneously. At set time intervals (e.g., 30 min, 1h, 2h, 4h), take a small aliquot from each reaction mixture and spot it on a TLC plate.
Analyze the TLC plates to observe the consumption of starting materials and the formation of the product spot.
Based on the TLC analysis, identify the temperature that provides the best conversion to the desired product with minimal side product formation in the shortest amount of time.
If necessary, perform a second round of optimization using a narrower temperature range around the best-performing condition from the initial screen.
3. Work-up and Analysis (General Example):
Once the optimal reaction time and temperature are determined, cool the reaction mixture to room temperature.[12]
Pour the mixture into a beaker containing a weak base solution (e.g., 5% aqueous sodium carbonate) to neutralize any acid formed and precipitate the product.[1][12]
Collect the solid product by vacuum filtration, washing with cold water.[4]
Dry the product and determine the mass to calculate the percent yield.[12]
Confirm the purity and identity of the product using appropriate analytical techniques (e.g., melting point, NMR).
Visualizations
Caption: Troubleshooting logic for temperature-related issues.
Caption: Experimental workflow for temperature optimization.
Technical Support Center: Purification of 2-Methylthiazol-4-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of impurities from 2-Methylthiazol-4-amine. It is designed for researc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of impurities from 2-Methylthiazol-4-amine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 2-Methylthiazol-4-amine?
A1: Common impurities can originate from the synthesis process or degradation. Synthesis-related impurities may include unreacted starting materials such as thiourea and chloroacetone, as well as side-products from the condensation reaction. Degradation impurities can form during storage or handling, particularly in solvents like DMSO, leading to the formation of dimers and oxygenated byproducts.[1] Photodegradation can also occur, resulting in various cleavage products of the thiazole ring.[2][3]
Q2: Which purification method is most suitable for 2-Methylthiazol-4-amine?
A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment.
Distillation under reduced pressure is effective for removing non-volatile impurities and is suitable for moderately pure starting material on a larger scale.
Recrystallization is a cost-effective method for removing soluble and insoluble impurities to achieve high purity, especially for solid compounds.
Flash Column Chromatography is ideal for separating the target compound from impurities with different polarities and is applicable to a wide range of sample purities and scales.
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, offers the highest resolution for removing closely related impurities and is often used for final polishing of the compound to achieve very high purity on a smaller scale.[4]
Q3: How can I assess the purity of 2-Methylthiazol-4-amine after purification?
A3: Purity can be assessed using several analytical techniques:
HPLC: A validated HPLC method can provide a quantitative measure of purity by calculating the area percentage of the main peak relative to impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used for quantitative analysis (qNMR) by integrating the signals of the compound against a certified internal standard to determine the absolute purity. It can also help in identifying residual solvents and impurities.
Melting Point: A sharp melting point range close to the literature value (44-47 °C) is indicative of high purity.[5] A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization
Q4: My compound is not dissolving in the recrystallization solvent, even when heated. What should I do?
A4: This suggests the solvent is not suitable for your compound at the current concentration.
Increase Solvent Volume: You may have a supersaturated solution. Add small portions of the hot solvent until the solid dissolves completely.[3]
Try a Different Solvent: The polarity of the solvent may be inappropriate. For amines like 2-Methylthiazol-4-amine, polar solvents or solvent mixtures can be effective. Consider trying ethanol, isopropanol, or mixtures of ethanol and water. For basic compounds, using organic acids like acetic acid or their mixtures with other solvents can also be an option.[6][7]
Q5: No crystals are forming after cooling the solution. What is the problem?
A5: This is a common issue that can be caused by supersaturation or using too much solvent.
Induce Crystallization:
Scratch the inner surface of the flask with a glass rod below the solvent level. This creates nucleation sites for crystal growth.
Add a seed crystal (a tiny amount of the pure compound) to the solution.
Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3][7]
Q6: The recrystallization resulted in a low yield. How can I improve it?
A6: Low recovery can be due to several factors:
Using excessive solvent: The more solvent used, the more compound will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to dissolve the compound.[3]
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration setup is pre-heated.
Incomplete crystallization: Allow sufficient time for the solution to cool completely to maximize crystal formation. Cooling in an ice bath after cooling to room temperature is recommended.
HPLC Purification
Q7: I am observing significant peak tailing for 2-Methylthiazol-4-amine in reversed-phase HPLC. How can I fix this?
A7: Peak tailing for basic compounds like 2-Methylthiazol-4-amine is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like formic acid or trifluoroacetic acid will protonate the silanol groups, reducing their interaction with the basic analyte.[1][2]
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the silanol groups and improve peak shape.[8]
Use a Different Column: Consider using a column with a stationary phase designed for basic compounds, such as one with end-capping or a polar-embedded phase.[9]
Q8: My sample is not dissolving well in the initial mobile phase for injection. What should I do?
A8: It is crucial for the sample solvent to be weaker than or matched to the initial mobile phase to avoid peak distortion. If your compound has poor solubility in the mobile phase, you can dissolve it in a minimal amount of a stronger, compatible solvent like DMSO and then dilute it with the mobile phase before injection.[4] Ensure the final concentration of the strong solvent is low enough not to affect the chromatography.
Data Presentation: Purity Comparison
The following table provides an illustrative comparison of the purity of 2-Methylthiazol-4-amine achieved through different purification methods.
Purification Method
Starting Purity (%)
Purity After 1st Pass (%)
Purity After 2nd Pass (%)
Typical Recovery (%)
Reduced Pressure Distillation
90
97.5
99.0
70-85
Recrystallization
95
99.2
>99.8
80-95
Flash Chromatography
85
98.0
99.5 (with optimized gradient)
75-90
Preparative HPLC
98
>99.9
-
60-80
Note: These are typical values and can vary based on the initial sample quality and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
Dissolution: In a flask, add the crude 2-Methylthiazol-4-amine. Heat a suitable volume of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to completely dissolve the solid with gentle swirling.
Addition of Anti-solvent: While the solution is still hot, add water dropwise until a slight turbidity persists. Add a few more drops of hot ethanol to redissolve the turbidity and obtain a clear solution.
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
Stationary Phase Selection: For normal-phase chromatography, use silica gel. For basic compounds like 2-Methylthiazol-4-amine, an amine-functionalized silica can provide better peak shape and separation.[5][10]
Mobile Phase Selection: A common mobile phase for normal-phase chromatography is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol. To improve the separation of basic compounds and reduce tailing, a small amount of a base like triethylamine (e.g., 0.1-1%) can be added to the mobile phase.[10] A typical gradient could be from 0% to 10% methanol in DCM.
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.
Sample Loading: Dissolve the crude 2-Methylthiazol-4-amine in a minimum amount of the mobile phase or a suitable solvent. For better resolution, consider adsorbing the sample onto a small amount of silica gel (dry loading).
Elution and Fraction Collection: Run the chromatogram, gradually increasing the polarity of the mobile phase (gradient elution). Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Methylthiazol-4-amine.
Protocol 3: Preparative Reversed-Phase HPLC
Column: Use a C18 reversed-phase preparative column.
Mobile Phase:
Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.
Solvent B: Acetonitrile or methanol with the same acidic modifier.
Gradient Elution: Develop a gradient that provides good separation of the target compound from its impurities. A typical gradient might start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 95%) over 20-30 minutes.
Sample Preparation: Dissolve the sample in a mixture of Solvent A and Solvent B that is weaker than the initial gradient conditions. Filter the sample through a 0.45 µm filter before injection.[4]
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main peak.
Post-Purification Workup: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If the product is in its salt form due to the acidic mobile phase, it may require neutralization and extraction, or lyophilization to obtain the final product.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for recrystallization.
Caption: Troubleshooting HPLC peak tailing for basic compounds.
A Comparative Guide to the FTIR Analysis of 2-Methylthiazol-4-amine and Related Thiazole Derivatives
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopic features of 2-Methylthiazol-4-amine, a crucial heterocyclic compound in medicinal chemistry and drug development. For...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopic features of 2-Methylthiazol-4-amine, a crucial heterocyclic compound in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, this document offers an objective performance comparison with its structural analogs, 2-aminothiazole and 4-methylthiazole, supported by experimental data.
Comparative Vibrational Analysis
The FTIR spectrum of 2-Methylthiazol-4-amine is characterized by distinct vibrational modes arising from its constituent functional groups: the thiazole ring, the primary amine group, and the methyl group. To understand the spectral contributions of these moieties, a comparison with the simpler analogs, 2-aminothiazole and 4-methylthiazole, is presented below. The data for 2-Methylthiazol-4-amine is based on experimental values from matrix isolation FTIR spectroscopy.[1][2]
Note: Wavenumbers for 2-aminothiazole and 4-methylthiazole are approximate and compiled from various spectral data sources for comparison.
Experimental Protocols
A detailed methodology for obtaining the FTIR spectrum of a solid sample like 2-Methylthiazol-4-amine is crucial for reproducible results. The following protocol outlines the Potassium Bromide (KBr) pellet method, a common technique for solid-phase FTIR analysis.
Objective: To prepare a solid sample of 2-Methylthiazol-4-amine for FTIR analysis using the KBr pellet method.
Materials:
2-Methylthiazol-4-amine
FTIR-grade Potassium Bromide (KBr), desiccated
Agate mortar and pestle
Pellet press with die set
FTIR spectrometer
Procedure:
Drying: Ensure the KBr powder is completely dry by heating it in an oven at approximately 100°C for several hours and then cooling it in a desiccator. Moisture in the KBr will lead to broad absorption bands in the spectrum, primarily in the O-H stretching region (3400 cm⁻¹).[3]
Sample Preparation: Weigh approximately 1-2 mg of the 2-Methylthiazol-4-amine sample and about 100-200 mg of the dried KBr powder.[4]
Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[3][4] This reduces particle size and minimizes light scattering.
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.
Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[4] A clear pellet indicates good sample dispersion and minimal scattering.
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum to correct for any atmospheric and instrumental variations.[5]
Visualizing the FTIR Analysis Workflow
The following diagram illustrates the logical workflow of an FTIR analysis, from initial sample preparation to the final spectral interpretation.
Caption: Workflow for FTIR analysis of a solid sample.
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Methylthiazol-4-amine
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methylthiazol-4-amine and its structural analogs, 2-aminothiazole and 2-amino-5-methylthiazole. T...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methylthiazol-4-amine and its structural analogs, 2-aminothiazole and 2-amino-5-methylthiazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their spectral features, experimental protocols for data acquisition, and a visual representation of the structure-spectra correlation.
NMR Data Comparison
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for 2-Methylthiazol-4-amine and its selected alternatives in deuterated dimethyl sulfoxide (DMSO-d₆). These values are crucial for substance identification, purity assessment, and structural elucidation.
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 2-Methylthiazol-4-amine.
Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Standard Addition (Optional): For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
NMR Spectrometer Setup and Data Acquisition
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
Locking: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.
Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.
Parameter Setup (¹H NMR):
Pulse Sequence: A standard single-pulse experiment is typically used.
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
Acquisition Time: Typically 2-4 seconds.
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.
Parameter Setup (¹³C NMR):
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.
Spectral Width: Set a wider spectral width to cover the larger range of carbon chemical shifts (e.g., 0 to 200 ppm).
Acquisition Time: Typically 1-2 seconds.
Relaxation Delay: A longer delay of 2-10 seconds may be necessary, especially for quaternary carbons.
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Acquisition: Initiate the acquisition process.
Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
Baseline Correction: Correct the baseline of the spectrum to be flat.
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualization of Structure-Spectra Correlation
The following diagram illustrates the correlation between the chemical structure of 2-Methylthiazol-4-amine and its assigned ¹H and ¹³C NMR signals.
Caption: Correlation of 2-Methylthiazol-4-amine structure with its NMR signals.
Mass Spectrometry of 2-Methylthiazol-4-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the mass spectrometric behavior of 2-methylthiazol-4-amine derivatives, supported by generalized experimental...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the mass spectrometric behavior of 2-methylthiazol-4-amine derivatives, supported by generalized experimental data and protocols.
Mass spectrometry is an indispensable tool in the structural elucidation and quantification of novel chemical entities. For derivatives of 2-methylthiazol-4-amine, a scaffold of interest in medicinal chemistry, understanding their behavior under mass spectrometric analysis is crucial for their identification and characterization. This guide outlines the common fragmentation patterns observed for this class of compounds and provides a standardized protocol for their analysis.
Comparative Mass Spectral Data
The mass spectral fragmentation of 2-methylthiazol-4-amine derivatives is influenced by the nature and position of their substituents. Electron impact (EI) ionization typically yields abundant molecular ions, a characteristic of many aromatic heterocyclic compounds. The fragmentation patterns are often specific and can aid in structure elucidation. Under softer ionization techniques like electrospray ionization (ESI), protonated molecules [M+H]⁺ are readily formed.
Below is a summary of expected mass spectral data for a series of hypothetical 2-methylthiazol-4-amine derivatives, illustrating the influence of different functional groups on the fragmentation pathways.
Compound
Structure
Ionization Mode
Parent Ion (m/z)
Key Fragment Ions (m/z)
Putative Fragment Structure/Loss
1
2-amino-4-methylthiazole
ESI+
115.05
98.02, 72.03
Loss of NH₃, Cleavage of the thiazole ring
2
N-acetyl-2-amino-4-methylthiazole
ESI+
157.06
115.05, 98.02
Loss of acetyl group, Subsequent loss of NH₃
3
N-(4-fluorobenzoyl)-2-amino-4-methylthiazole
ESI+
237.06
123.01, 115.05
4-fluorobenzoyl cation, Loss of the benzoyl group
4
2-(dimethylamino)-4-methylthiazole
ESI+
143.08
128.06, 98.02
Loss of a methyl group, Loss of dimethylamine
Experimental Protocols
A detailed and reproducible experimental protocol is essential for obtaining high-quality mass spectral data. The following is a representative LC-MS/MS method for the analysis of 2-methylthiazol-4-amine derivatives.
Sample Preparation
Standard Solutions: Prepare stock solutions of the 2-methylthiazol-4-amine derivatives in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Working Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Matrix Samples (e.g., Plasma): For analysis in biological matrices, perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.
Liquid Chromatography (LC)
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient:
0-1 min: 5% B
1-5 min: 5-95% B
5-7 min: 95% B
7-7.1 min: 95-5% B
7.1-10 min: 5% B
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Column Temperature: 40 °C.
Mass Spectrometry (MS)
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Cone Gas Flow: 50 L/hr.
Desolvation Gas Flow: 600 L/hr.
Collision Gas: Argon.
Data Acquisition: Full scan mode (m/z 50-500) and product ion scan mode for fragmentation analysis. For quantitative analysis, use Multiple Reaction Monitoring (MRM).
Experimental Workflow and Signaling Pathways
The logical flow of a typical mass spectrometry experiment for the analysis of 2-methylthiazol-4-amine derivatives is depicted below. This workflow ensures systematic analysis from sample preparation to data interpretation.
Caption: Experimental workflow for LC-MS/MS analysis.
This guide provides a foundational understanding of the mass spectrometric analysis of 2-methylthiazol-4-amine derivatives. For specific applications, optimization of the described methods is recommended to achieve the best performance.
Comparative
Purity Assessment of 2-Methylthiazol-4-amine by Gas Chromatography: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of Gas Chromatography (GC) with other analytical...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of Gas Chromatography (GC) with other analytical techniques for the purity assessment of 2-Methylthiazol-4-amine. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of the analyte and potential impurities. While Gas Chromatography (GC) is a powerful tool for volatile and semi-volatile compounds, other methods like High-Performance Liquid Chromatography (HPLC) and Titrimetry offer distinct advantages for different impurity profiles.
Parameter
Gas Chromatography with Flame Ionization Detection (GC-FID)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Acid-Base Titration
Principle
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection via flame ionization.
Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase, with detection by UV absorbance.
Quantitative chemical analysis to determine the concentration of the basic amine by neutralizing it with a standard acid.
Best Suited For
Quantifying volatile and semi-volatile organic impurities.
Analyzing non-volatile or thermally labile impurities, such as salts or polar degradation products.
Determining the overall basic content (assay) of the amine.
Advantages
High resolution for complex mixtures of volatile compounds; sensitive detection of organic impurities.
Versatile for a wide range of compounds; non-destructive; well-established for pharmaceutical analysis.
Simple, inexpensive, and provides a direct measure of the total base content.
Limitations
May require derivatization for polar compounds like amines to improve volatility and peak shape; not suitable for non-volatile impurities.
May not be suitable for detecting impurities that lack a UV chromophore.
Non-specific; it quantifies all basic components, not just the target amine.
Experimental Protocols
Gas Chromatography (GC-FID) Method
Due to the polar nature of the primary amine group, direct analysis of 2-Methylthiazol-4-amine by GC can lead to poor peak shape and column adsorption. Derivatization to a less polar, more volatile compound is recommended for accurate quantification.
1. Derivatization (Silylation):
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).
Procedure:
Accurately weigh approximately 10 mg of the 2-Methylthiazol-4-amine sample into a 2 mL autosampler vial.
Add 500 µL of anhydrous pyridine to dissolve the sample.
Add 500 µL of BSTFA with 1% TMCS.
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
Allow the vial to cool to room temperature before GC injection.
2. GC-FID Conditions:
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector Temperature: 250°C.
Injection Volume: 1 µL.
Split Ratio: 50:1.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 10°C/min to 250°C.
Hold: 5 minutes at 250°C.
Detector: Flame Ionization Detector (FID).
Detector Temperature: 280°C.
Data Analysis: The purity is calculated based on the area percent of the derivatized 2-Methylthiazol-4-amine peak relative to the total peak area.
HPLC is a suitable alternative for purity assessment, particularly for identifying non-volatile impurities that would not be detected by GC.
1. HPLC Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-19 min: 95% to 5% B
19-25 min: 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve approximately 1 mg/mL of 2-Methylthiazol-4-amine in a 50:50 mixture of Mobile Phase A and B.
Data Presentation
The following tables present hypothetical data for the purity assessment of a synthesized batch of 2-Methylthiazol-4-amine compared to a reference standard.
Table 1: GC-FID Purity Analysis of Derivatized 2-Methylthiazol-4-amine
Compound
Retention Time (min)
Area % (Reference Standard)
Area % (Synthesized Batch)
Derivatized 2-Methylthiazol-4-amine
12.5
99.8
98.5
Impurity 1 (Unreacted Precursor)
9.2
0.1
1.2
Impurity 2 (Byproduct)
14.8
0.1
0.3
Table 2: HPLC-UV Purity Analysis of 2-Methylthiazol-4-amine
Compound
Retention Time (min)
Area % (Reference Standard)
Area % (Synthesized Batch)
2-Methylthiazol-4-amine
8.7
99.7
98.2
Impurity 3 (Non-volatile)
4.5
0.2
1.5
Impurity 4 (Polar Degradant)
11.2
0.1
0.3
Visualizations
Validation
A Comparative Guide to Monitoring 2-Methylthiazol-4-amine Reactions: TLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals The synthesis of novel compounds is a cornerstone of drug discovery and development. Efficient and accurate monitoring of chemical reactions is crucial for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of drug discovery and development. Efficient and accurate monitoring of chemical reactions is crucial for optimizing reaction conditions, determining endpoints, and ensuring the purity of target molecules. This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for monitoring reactions involving 2-Methylthiazol-4-amine, a key building block in many pharmaceutical compounds.
Introduction to Reaction Monitoring
The progress of a chemical reaction is typically monitored by observing the consumption of starting materials and the formation of products over time. Thin-Layer Chromatography (TLC) is a widely used technique for this purpose due to its simplicity, speed, and low cost.[1] However, for more complex reaction mixtures or when precise quantitative data is required, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) may be more suitable. This guide will delve into the practical aspects of using TLC for 2-Methylthiazol-4-amine reactions and provide a comparative analysis with HPLC and GC.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[1] For monitoring a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals, alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Experimental Protocol: TLC Monitoring of an Acylation Reaction of 2-Methylthiazol-4-amine
A common reaction of 2-Methylthiazol-4-amine is acylation, for instance, with an acyl chloride to form an amide. The following protocol outlines the general steps for monitoring such a reaction using TLC.
Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
Spotting: Using a capillary tube, spot a small amount of the starting material (2-Methylthiazol-4-amine) on the baseline. At various time points during the reaction, take a small aliquot of the reaction mixture and spot it on the baseline, separate from the starting material spot. It is also good practice to co-spot the starting material and the reaction mixture in the same lane to aid in identification.
Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. 2-Methylthiazol-4-amine and many of its derivatives are UV active. For enhanced visualization, especially for primary amines, the plate can be sprayed with a ninhydrin solution and gently heated, which will produce colored spots.[2][3][4] Alternatively, placing the plate in a chamber with iodine crystals can also reveal spots.[2][3]
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new spot with a different Rf value indicate product formation.
Data Presentation: TLC Monitoring
The following table provides illustrative Rf values for the starting material and a hypothetical acylated product in a given TLC system. Actual Rf values may vary depending on the specific reaction conditions and the exact structure of the product.
Compound
Functionality
Polarity
Mobile Phase (Chloroform:Methanol, 9:1)
Illustrative Rf Value
2-Methylthiazol-4-amine
Primary Amine
High
Chloroform:Methanol (9:1)
~ 0.3
N-(2-methylthiazol-4-yl)acetamide
Amide
Moderate
Chloroform:Methanol (9:1)
~ 0.6
Note: As the primary amine is acylated to a less polar amide, the product is expected to have a higher Rf value in a normal-phase TLC system.
Comparison with Alternative Techniques
While TLC is a valuable tool, HPLC and GC offer advantages in terms of resolution, sensitivity, and quantification.
Feature
Thin-Layer Chromatography (TLC)
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Principle
Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase.[1]
High-pressure separation using a packed column as the stationary phase and a liquid mobile phase.
Separation of volatile compounds in a gaseous mobile phase passing through a stationary phase in a column.
Resolution
Lower resolution compared to HPLC and GC.
High resolution, capable of separating complex mixtures.[5]
Very high resolution, especially with capillary columns.
High initial instrument cost and ongoing expenses for solvents and columns.
High initial instrument cost and requires carrier gases.
Quantification
Primarily qualitative or semi-quantitative.[7] Quantitative analysis is possible with densitometry but is less precise.[8]
Highly quantitative with excellent precision and accuracy.
Highly quantitative with high sensitivity.
Sample Type
Wide range of non-volatile to moderately volatile compounds.
Non-volatile and thermally unstable compounds. A specific HPLC method for 2-Amino-4-methylthiazole has been reported.
Volatile and thermally stable compounds. Derivatization may be required for non-volatile amines.
Throughput
High, multiple samples can be run simultaneously on a single plate.
Lower, samples are analyzed sequentially.
Lower, samples are analyzed sequentially.
Experimental Workflow for TLC Monitoring
The following diagram illustrates the typical workflow for monitoring a chemical reaction using TLC.
TLC Reaction Monitoring Workflow
Conclusion
TLC is a rapid, cost-effective, and convenient method for the qualitative monitoring of reactions involving 2-Methylthiazol-4-amine. It is particularly well-suited for quickly assessing reaction progress and optimizing conditions in a research and development setting. For applications requiring high resolution, precise quantification, and the analysis of complex mixtures, HPLC and GC are superior alternatives. The choice of analytical technique should be guided by the specific requirements of the project, including the need for quantitative data, the complexity of the reaction mixture, and budgetary constraints.
A Comparative Guide to the Synthesis of 2-Methylthiazol-4-amine
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of heterocyclic compounds is paramount. 2-Methylthiazol-4-amine, a key building block in medicinal che...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of heterocyclic compounds is paramount. 2-Methylthiazol-4-amine, a key building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides an objective comparison of the most prominent synthesis routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.
Comparison of Key Synthesis Methods
The synthesis of 2-Methylthiazol-4-amine is predominantly achieved through two main strategies: the classic Hantzsch thiazole synthesis and a more modern one-pot approach utilizing an in-situ halogenation agent. Each method presents distinct advantages in terms of reaction conditions, yield, and procedural complexity.
Multi-step including reflux, extraction, and distillation
Single step with filtration
Experimental Protocols
Method 1: Hantzsch Thiazole Synthesis
This classical method involves the condensation of an α-haloketone with a thioamide. It is a well-established and reliable procedure for the synthesis of thiazole derivatives.[1]
Materials:
Thiourea (76 g, 1 mole)
Chloroacetone (92.5 g, 1 mole)
Water (200 cc)
Solid Sodium Hydroxide (200 g)
Ether (300 cc)
Procedure:
A suspension of thiourea in water is prepared in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
Chloroacetone is added dropwise over 30 minutes with stirring. The reaction is exothermic, and the thiourea dissolves.
The resulting yellow solution is refluxed for two hours.
After cooling, solid sodium hydroxide is added in portions with continuous stirring and cooling.
The upper oily layer containing the product is separated. The aqueous layer is extracted three times with ether.
The combined organic layers are dried over solid sodium hydroxide and filtered.
Ether is removed by distillation, and the crude product is purified by vacuum distillation to yield 2-amino-4-methylthiazole.[1]
This modern approach offers a more streamlined, one-pot synthesis with a higher yield and milder reaction conditions. It relies on the in-situ iodination of a ketone followed by cyclization with thiourea.[2]
Materials:
Methyl carbonyl compound (e.g., Acetone) (2 mmol)
Thiourea (3 mmol)
N-Iodosuccinimide (NIS) (2 mmol)
NH2-MMT (0.10 g)
Ethanol (5 mL)
Ammonia solution
Procedure:
A mixture of the methyl carbonyl compound, thiourea, NIS, and NH2-MMT in ethanol is stirred at room temperature.
The reaction progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the NH2-MMT catalyst is removed by filtration.
Ethanol is evaporated under vacuum.
The crude product is dissolved in boiling water, and the pH is adjusted to 8 with ammonia to precipitate the solid product.
The solid is recrystallized from an ethanol-water mixture to give pure 2-amino-4-methylthiazole.[2]
Synthesis Pathway Diagrams
The following diagrams illustrate the logical flow of the two primary synthesis methods for 2-Methylthiazol-4-amine.
Comparative Analysis of the Biological Activity of 2-Methylthiazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of 2-Methylthiazol-4-amine derivatives, focusing on their anticancer and antimic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Methylthiazol-4-amine derivatives, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data from various studies, offering an objective overview for researchers in the fields of medicinal chemistry and pharmacology.
Anticancer Activity
Derivatives of 2-Methylthiazol-4-amine have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is often attributed to the inhibition of various protein kinases, leading to the induction of apoptosis and cell cycle arrest.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-aminothiazole derivatives against several cancer cell lines. Lower IC50 values indicate greater potency.
2-Methylthiazol-4-amine derivatives have also been investigated for their potential as antimicrobial agents. These compounds have shown inhibitory effects against a variety of bacterial and fungal strains.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microorganisms. Lower MIC values indicate stronger antimicrobial activity.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]
Compound Treatment: The cells are then treated with various concentrations of the 2-methylthiazol-4-amine derivatives and incubated for a period of 24 to 72 hours.
MTT Addition: Following the treatment period, 10 µL of MTT reagent is added to each well, and the plate is incubated for 2 to 4 hours, or until a purple precipitate is visible.[8]
Formazan Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals. The plate is then left at room temperature in the dark for 2 hours.[8]
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the 2-methylthiazol-4-amine derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.[11]
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.[11]
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
Incubation: The plates are incubated at 37°C for 18 to 24 hours.[11]
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Signaling Pathways and Experimental Workflow
The anticancer effects of many 2-aminothiazole derivatives are mediated through the inhibition of protein kinase signaling pathways, which are crucial for cancer cell proliferation and survival.
Caption: General experimental workflow for the evaluation of 2-Methylthiazol-4-amine derivatives.
A common mechanism of action for anticancer 2-aminothiazole derivatives involves the inhibition of the Ras-Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers.[12]
Caption: Simplified Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of 2-aminothiazole derivatives.
A Comparative Guide to the X-ray Crystallography of 2-Methylthiazol-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the crystallographic structures of 2-Methylthiazol-4-amine analogs. The information presented is supported by...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic structures of 2-Methylthiazol-4-amine analogs. The information presented is supported by experimental data to aid in understanding the structure-activity relationships of this important class of compounds.
Data Presentation: Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for two analogs of 2-Methylthiazol-4-amine, providing a basis for structural comparison.
The crystal structure is stabilized by N—H⋯N and C—H⋯O hydrogen bonds.[3]
The structure exhibits a short intramolecular S⋯O contact of 2.5992 (4) Å. The packing involves N—H⋯O, N—H⋯Cl, and N—H⋯N hydrogen bonds, as well as a potential Ncyano⋯Cl—C halogen bond.[4]
Experimental Protocols
The determination of the crystal structure of small molecules like 2-Methylthiazol-4-amine analogs through single-crystal X-ray diffraction involves a series of well-defined steps.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for obtaining suitable crystals is through slow evaporation of a solvent. For instance, single crystals of N-(Thiazol-2-yl)acetamide were obtained by recrystallization from ethyl acetate.[3] The general workflow for crystal growth is as follows:
Dissolution : Dissolve the purified compound in a suitable solvent or a mixture of solvents to achieve a supersaturated or near-saturated solution.
Slow Evaporation : Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.
Crystal Harvesting : Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.
X-ray Data Collection
The harvested crystal is mounted on a goniometer head and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. Key aspects of data collection include:
X-ray Source : A common source is a Mo Kα radiation (λ = 0.71073 Å).
Temperature : Data is often collected at low temperatures (e.g., 173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
Data Collection Strategy : The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.
Structure Solution and Refinement
The collected diffraction data (intensities and positions of reflections) are then used to determine the arrangement of atoms within the crystal.
Structure Solution : The initial atomic positions are determined from the diffraction pattern. For small molecules, direct methods are commonly employed to solve the phase problem.
Structure Refinement : The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
Mandatory Visualization
Experimental Workflow for X-ray Crystallography
Caption: Experimental workflow for single-crystal X-ray crystallography.
Protein Kinase CK2 Signaling Pathway
2-Aminothiazole derivatives have been identified as inhibitors of protein kinase CK2, a key regulator of various cellular processes.[5] CK2 is involved in multiple signaling pathways that control cell proliferation, survival, and apoptosis.[6][7] Its dysregulation is often associated with cancer.[6]
A Comparative Guide to Validated Analytical Methods for 2-Methylthiazol-4-amine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Methylthiazol-4-amine, a key building block in many pharmaceutical compounds, is critical for quality control,...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Methylthiazol-4-amine, a key building block in many pharmaceutical compounds, is critical for quality control, impurity profiling, and pharmacokinetic studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from closely related aminothiazole analogs.
Comparison of Validated Analytical Methods
The choice of analytical technique for 2-Methylthiazol-4-amine is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of performance characteristics for representative HPLC-UV, LC-MS/MS, and GC-MS methods, based on validated data for analogous aminothiazole compounds.
Liquid Chromatography with Tandem Mass Spectrometry
Gas Chromatography with Mass Spectrometry
Linearity Range
Partially validated at 0.5, 1.0, and 1.5 mg/mL
1.25 - 1250 ng/mL (r² = 0.997)
0.050 - 5.0 µg/mL
Accuracy (% Recovery)
Not explicitly stated, but evaluated
Within acceptable limits as per guidelines
Not explicitly stated, but evaluated
Precision (%RSD)
Not explicitly stated, but evaluated
Within acceptable limits as per guidelines
Not explicitly stated, but evaluated
Limit of Detection (LOD)
Not specified
Not specified
Not specified
Limit of Quantification (LOQ)
Not specified
1.25 ng/mL (as LLOQ)
Not specified
Sample Matrix
Analytical Solutions
Rat Plasma
Plasma
Key Advantages
Widely available, robust for quality control
High sensitivity and selectivity, ideal for bioanalysis
Suitable for volatile and semi-volatile compounds
Key Disadvantages
Lower sensitivity compared to MS methods
Higher cost and complexity
May require derivatization for polar analytes
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS analysis of aminothiazole compounds.
HPLC-UV Method for a Novel Aminothiazole
This method was partially validated for the quantification of a novel aminothiazole (21MAT) in analytical solutions.[1]
Instrumentation: Waters Alliance HPLC with a UV Detector.[1]
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[1]
Mobile Phase: An isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[1]
Sample Preparation: Protein precipitation was used to extract the analyte from plasma samples.[1]
GC-MS Method for a Benzothiazole Derivative in Plasma
This method was developed for the quantification of 2-(3-methyl-4-aminophenyl)-benzothiazole in plasma.
Instrumentation: Gas chromatograph with a mass-selective detector.
Sample Preparation: Details on the specific extraction and potential derivatization steps are crucial for adapting this method. Generally, for polar amines, a derivatization step such as silylation is required to increase volatility for GC analysis.
Linearity: The assay was found to be linear over the range of 0.050 to 5.0 microg/ml.
Mandatory Visualizations
To further clarify the experimental workflows and the decision-making process for method selection, the following diagrams are provided.
Caption: Comparative workflows for HPLC-UV, LC-MS/MS, and GC-MS analytical methods.
Comparative Docking Analysis of 2-Methylthiazol-4-amine Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Methylthiazol-4-amine Derivatives and Their Performance in Molecular Docking Studies with Supporting Experimental Data. The 2-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Methylthiazol-4-amine Derivatives and Their Performance in Molecular Docking Studies with Supporting Experimental Data.
The 2-Methylthiazol-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively studied for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][3][4][5] Molecular docking studies are a crucial in-silico tool in the rational design of these derivatives, providing insights into their binding modes and affinities with various biological targets.[4] This guide offers a comparative overview of the docking performance of various 2-Methylthiazol-4-amine and related 2-aminothiazole derivatives against several key protein targets implicated in disease.
Comparative Docking Performance
The following tables summarize the quantitative data from several docking studies, offering a clear comparison of the binding affinities of different 2-aminothiazole derivatives against various biological targets.
Table 1: Docking Performance of 2-Aminothiazole Derivatives Against Various Protein Targets
Note: Direct comparison of docking scores should be made with caution as different software packages and scoring functions were used across studies. The MolDock Score from Molegro Virtual Docker is on a different scale than the binding affinity in kcal/mol from AutoDock Vina.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline generalized protocols for molecular docking studies based on the methodologies reported in the cited literature.
General Molecular Docking Protocol
A typical molecular docking workflow involves the preparation of the protein and ligand, the docking simulation itself, and the analysis of the results.
Protein Preparation:
The three-dimensional structure of the target protein is obtained from a protein databank like the RCSB Protein Data Bank.[3]
Water molecules and co-crystallized ligands are typically removed.
Hydrogen atoms are added to the protein structure.
The protein structure is then energy minimized using a force field like CHARMm to resolve any steric clashes.[9]
Ligand Preparation:
The 2D structures of the 2-Methylthiazol-4-amine derivatives are sketched using chemical drawing software and converted to 3D structures.
The ligands are also energy minimized, often using the same force field as the protein.
Docking Simulation:
A docking software (e.g., AutoDock Vina, Molegro Virtual Docker) is used to predict the binding conformation of the ligand within the active site of the protein.[4][7]
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
The software then explores various possible conformations of the ligand within the defined active site and scores them based on a scoring function that estimates the binding affinity.
Analysis of Results:
The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy or the highest docking score.
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
Visualizations
Workflow for Comparative Docking Studies```dot
Caption: A hypothetical kinase signaling pathway inhibited by a 2-Methylthiazol-4-amine derivative.
Safe Disposal of 2-Methylthiazol-4-amine: A Procedural Guide for Laboratory Professionals
For Immediate Release Researchers and drug development professionals handling 2-Methylthiazol-4-amine can ensure laboratory safety and proper waste management by adhering to the following disposal procedures. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Researchers and drug development professionals handling 2-Methylthiazol-4-amine can ensure laboratory safety and proper waste management by adhering to the following disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this compound.
2-Methylthiazol-4-amine is a combustible solid and presents an environmental hazard.[1] It is incompatible with strong oxidizing agents and acids. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[1] All handling of the solid and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management and Cleanup
In the event of a spill, prompt and appropriate action is crucial to mitigate risks. The following procedures are recommended for managing incidental spills in a laboratory setting.
Spill Cleanup Protocol:
Alert Personnel: Immediately notify others in the vicinity of the spill.
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation to disperse any airborne dust or vapors.
Don PPE: Before attempting cleanup, ensure you are wearing the appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or absorbent pads.[2][3][4] For solid spills, gently cover the material to prevent dust from becoming airborne.
Absorb and Collect: Carefully scoop the absorbed material or the solid spill into a designated, compatible waste container.[3] Use non-sparking tools for flammable materials.
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[3][5] Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.
Label Waste Container: Clearly label the waste container with "Hazardous Waste" and the chemical name "2-Methylthiazol-4-amine".
Dispose of Waste: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office.
Proper Disposal Procedures for Unused 2-Methylthiazol-4-amine
Disposal of unused or waste 2-Methylthiazol-4-amine must comply with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
Waste Collection:
Collect waste 2-Methylthiazol-4-amine and any materials contaminated with it (e.g., filter paper, pipette tips) in a designated, properly labeled, and sealed container.
Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is in good condition.
Waste Characterization and Labeling:
The waste should be classified as hazardous. While a specific EPA hazardous waste code for 2-Methylthiazol-4-amine is not explicitly listed, it may fall under categories for toxic or environmentally hazardous materials.[6][7][8] Consult your institution's EHS department for the appropriate waste codes.
Label the container clearly with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
Neutralization (as a potential pre-treatment):
As an amine, 2-Methylthiazol-4-amine is basic and will react with acids. Neutralization with a weak acid (e.g., citric acid) can be considered as a pre-treatment step to reduce its basicity. However, this should be performed with caution in a fume hood, as the reaction can be exothermic.
Important: The neutralized mixture must still be treated and disposed of as hazardous waste. The formation of a salt may alter its solubility and should be considered in the final disposal route.
Final Disposal:
Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS or a licensed hazardous waste disposal contractor.
It is common for such chemical waste to be disposed of via incineration in a licensed facility.[1]
Quantitative Data Summary
Property
Value
Source
Physical State
Solid (crystals)
--INVALID-LINK--
Flash Point
113 °C (235.4 °F) - closed cup
--INVALID-LINK--
Incompatibility
Strong oxidizing agents, Acids
--INVALID-LINK--
Hazards
Combustible, Environmental Hazard
--INVALID-LINK--
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 2-Methylthiazol-4-amine.
Essential Safety and Operational Guide for Handling 2-Methylthiazol-4-amine
This guide provides critical safety and logistical information for the handling and disposal of 2-Methylthiazol-4-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these proced...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides critical safety and logistical information for the handling and disposal of 2-Methylthiazol-4-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this substance. The following table summarizes the required PPE based on safety data for similar compounds.
Protection Type
Specific Requirements
Rationale & Citations
Eye/Face Protection
Tightly fitting safety goggles. A face shield is also recommended, especially when there is a splash potential.
To protect against serious eye irritation and potential chemical splashes.[1][2][3][4][5]
Skin Protection
Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron and protective clothing are also required to prevent skin contact.
To prevent skin irritation and absorption.[1][2][6][7][8][9] Contaminated clothing should be removed and washed before reuse.[2][6][8][9][10][11]
Respiratory Protection
A NIOSH-approved respirator with appropriate cartridges should be used if vapors or mists are generated or if ventilation is inadequate. A dust mask (type N95 or equivalent) is recommended for handling the solid form.[1][7][11]
The substance may cause respiratory irritation.[2][12] In case of fire or spills, a self-contained breathing apparatus (SCBA) may be necessary.[7][8][10][13]
Operational Plan: Step-by-Step Handling Procedure
Preparation and Engineering Controls:
Work in a well-ventilated area, preferably within a chemical fume hood.[2][6][7][14]
Ensure that an eyewash station and a safety shower are readily accessible.[1][6][7][14]
Inspect all PPE for any signs of damage before use.[7]
Handling:
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][7][8]
Prevent contact with skin, eyes, and clothing.[2][6][7]
Do not eat, drink, or smoke in the work area.[7][8][14][15][16]
Keep the container tightly closed when not in use.[1][2][8][9][11]
Wash hands and face thoroughly after handling.[1][2][6][7][8]
Post-Handling:
Remove and wash contaminated clothing and PPE carefully to avoid skin contact.[2][6][8][9][10][11]
Keep and wash PPE separately from other laundry.[6][9][11]
Clean reusable PPE before storage.
Disposal Plan: Step-by-Step Procedure
Dispose of unused product and waste in accordance with federal, state, and local regulations.[1] This may involve treating the material as hazardous waste.
Do not allow the product to enter drains or waterways.[2][7][15]
In case of a spill, contain the spillage and clean it up with an inert absorbent material.[9][11][13] Place the absorbed material into a suitable, labeled container for disposal.[2]
Decontaminate empty containers before disposal.[15] Observe all label safeguards until containers are cleaned and destroyed.[15]
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of 2-Methylthiazol-4-amine.